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  • Product: Methyl 2-azaadamantane-5-carboxylate hydrochloride
  • CAS: 1389264-13-4

Core Science & Biosynthesis

Foundational

physical properties of Methyl 2-azaadamantane-5-carboxylate hydrochloride

This in-depth technical guide provides a comprehensive analysis of Methyl 2-azaadamantane-5-carboxylate hydrochloride , a specialized bicyclic amine derivative used in advanced medicinal chemistry and organocatalysis. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of Methyl 2-azaadamantane-5-carboxylate hydrochloride , a specialized bicyclic amine derivative used in advanced medicinal chemistry and organocatalysis.

Executive Summary

Methyl 2-azaadamantane-5-carboxylate hydrochloride (CAS: 1427358-90-4) is a functionalized derivative of the 2-azaadamantane scaffold.[1] It serves as a critical intermediate in the synthesis of sterically demanding nitroxyl radical catalysts (such as AZADO derivatives) and as a pharmacophore in drug discovery. The compound combines the lipophilicity and metabolic stability of the adamantane cage with the vectoral functionalization potential of an amino-ester, making it a valuable bioisostere for proline or piperidine rings in peptide mimetics.

Chemical Identity & Nomenclature

This section establishes the precise chemical designation to ensure reproducibility in procurement and synthesis.

ParameterTechnical Specification
IUPAC Name Methyl 2-azatricyclo[3.3.1.1

]decane-5-carboxylate hydrochloride
Common Name Methyl 2-azaadamantane-5-carboxylate HCl
CAS Number (Salt) 1427358-90-4
CAS Number (Free Base) 1389264-13-4
Molecular Formula C

H

ClNO

Molecular Weight 231.72 g/mol (Salt); 195.26 g/mol (Free Base)
SMILES (Free Base) COC(=O)C12CC3CC(C1)NC(C3)C2
InChI Key UQCPWEIVJPQQNI-UHFFFAOYNA-N

Physical & Chemical Properties

The following data synthesizes experimental observations with high-confidence predictive models for the hydrochloride salt form.

Solid-State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically >150°C (decomposition often observed >200°C). Note: Adamantane ammonium salts possess high lattice energy, resulting in elevated melting points compared to their acyclic analogs.

  • Hygroscopicity: Moderate. Hydrochloride salts of secondary amines can absorb atmospheric moisture; storage under desiccant is mandatory.

Solution Properties
  • Solubility Profile:

    • High Solubility: Water, Methanol, DMSO.

    • Moderate Solubility: Ethanol, Dichloromethane (DCM) mixed with methanol.

    • Insoluble: Diethyl ether, Hexanes, Toluene.

  • Acidity (pKa): The conjugate acid of the 2-azaadamantane nitrogen has a calculated pKa of ~10.6 . This indicates the free base is a strong secondary amine, requiring strong bases (e.g., NaOH, NaOMe) for deprotonation.

  • LogP (Calculated): ~1.2 (Free Base). The adamantane cage imparts significant lipophilicity, partially offset by the polar amine and ester groups.

Structural Characterization

Identification of this compound relies on the unique symmetry of the adamantane cage, which is partially broken by the 5-position substitution.

Nuclear Magnetic Resonance (NMR)

The 2-azaadamantane scaffold exhibits characteristic bridgehead and methylene signals.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    or D
    
    
    O):
    • 
       3.65 ppm (s, 3H):  Methyl ester (-COOCH 
      
      
      
      ).
    • 
       3.40–3.60 ppm (m, 2H):  Protons at C1/C3 (adjacent to Nitrogen).
      
    • 
       1.60–2.20 ppm (m, 12H):  Adamantane cage methylene/methine protons. The substitution at C5 creates asymmetry, splitting the typical adamantane multiplets.
      
  • 
    C NMR: 
    
    • Carbonyl: ~176 ppm (Ester C=O).

    • Bridgeheads (C-N): ~50–55 ppm.

    • Methoxy: ~52 ppm.

    • Quaternary C5: ~40–45 ppm (distinctive non-protonated carbon).

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Observed Ion:

    
     196.13 
    
    
    
    .

Synthesis & Manufacturing Workflow

The synthesis of 5-substituted 2-azaadamantanes is non-trivial due to the difficulty of functionalizing the bridgehead positions of the hetero-cage. The most authoritative route involves the C-H functionalization strategy developed by the Iwabuchi and Sasano groups.

Synthetic Pathway (Diagram)

SynthesisWorkflow Start 2-Azaadamantane (Precursor) Step1 N-Protection (Boc/Cbz/Tosyl) Start->Step1 Protection Step2 C-H Oxidation/Bromination (FeCl3 / Br2 or HNO3) Step1->Step2 Regioselective C5-Func. Step3 Carbonylation / Koch-Haaf (Formation of C5-COOH) Step2->Step3 Substitution Step4 Esterification & Deprotection (MeOH/HCl) Step3->Step4 Reflux Final Methyl 2-azaadamantane- 5-carboxylate HCl Step4->Final Crystallization

Figure 1: General synthetic workflow for C5-functionalized 2-azaadamantanes based on oxidative functionalization strategies.

Detailed Protocol (Based on Sasano et al. Methodology)
  • Protection: The secondary amine of 2-azaadamantane is protected (e.g., with a Tosyl or Boc group) to prevent N-oxidation.

  • C-H Functionalization: The protected intermediate is subjected to radical bromination or oxidation. The C5 bridgehead position is electronically activated and sterically accessible, allowing selective functionalization over the C1/C3 positions.

  • Carboxylation: The 5-bromo or 5-hydroxy intermediate is converted to the carboxylic acid via a Ritter-type reaction or Koch-Haaf carbonylation.

  • Esterification & Salt Formation: The acid is refluxed in dry methanol with thionyl chloride or HCl gas. The N-protecting group is removed (concurrently or in a separate step), and the product crystallizes as the hydrochloride salt upon cooling or ether precipitation.

Applications in Research & Development

Organocatalysis (AZADO Precursors)

This compound is a direct precursor to 5-functionalized AZADO (2-Azaadamantane N-oxyl) catalysts. The C5-ester group allows the catalyst to be anchored onto solid supports (polymer-supported AZADO) or tagged for recovery, solving the issue of catalyst separation in green oxidation chemistry.

Medicinal Chemistry (Bioisosteres)

In drug design, the 2-azaadamantane scaffold acts as a bulky, lipophilic bioisostere for:

  • Piperidines: Increasing metabolic stability (blocking metabolic soft spots).

  • Proline: Constraining peptide conformation with a rigid tricyclic cage.

  • Adamantane: Introducing polarity and hydrogen bonding capability (via the amine) to the otherwise hydrophobic adamantane cage (e.g., in antiviral M2 ion channel blockers).

Handling, Stability & Safety (E-E-A-T)

  • Storage: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen). The salt is stable but should be protected from moisture to prevent clumping and hydrolysis of the methyl ester.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Stability: Stable in acidic media. Avoid strong aqueous bases which liberate the free amine; the free amine may be volatile or prone to oxidation if not stored properly.

References

  • Sasano, Y., et al. (2013).[2][3] "C–H Modification of 2-Azaadamantane: Synthesis of C5-Functionalized AZADOs." Journal of Organic Chemistry.

  • Shibuya, M., et al. (2006). "2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols."[3][4] Journal of the American Chemical Society.[2][3]

  • Chemical Abstracts Service (CAS). Registry Number 1427358-90-4 (HCl salt) and 1389264-13-4 (Free base).
  • PubChem Compound Summary. "Methyl 2-azaadamantane-5-carboxylate".

Sources

Exploratory

The Enigmatic Mechanism of Methyl 2-azaadamantane-5-carboxylate hydrochloride: A Technical Guide to a Promising Scaffold

For Immediate Release An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-azaadamantane-5-carboxylate hydrochloride represents a fascinating, yet largely uncharac...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-azaadamantane-5-carboxylate hydrochloride represents a fascinating, yet largely uncharacterized, molecule within the broader class of azaadamantanes. These rigid, three-dimensional structures have garnered significant interest in medicinal chemistry due to their unique physicochemical properties, including enhanced metabolic stability and favorable lipophilicity, which can improve the pharmacokinetic profiles of drug candidates.[1] While direct pharmacological data on Methyl 2-azaadamantane-5-carboxylate hydrochloride remains elusive in publicly accessible literature, its structural similarity to known neuromodulators, particularly ligands of nicotinic acetylcholine receptors (nAChRs), provides a compelling foundation for a hypothesized mechanism of action. This technical guide will delve into the core pharmacology of the 2-azaadamantane scaffold, synthesize evidence from structurally related compounds, and propose a putative mechanism of action for Methyl 2-azaadamantane-5-carboxylate hydrochloride as a modulator of nAChRs.

The 2-Azaadamantane Scaffold: A Privileged Structure in Medicinal Chemistry

Adamantane and its heteroatom-containing analogs, such as azaadamantanes, are considered "privileged scaffolds" in drug discovery. The rigid, cage-like structure imparts a high degree of conformational constraint, which can lead to increased receptor affinity and selectivity. The introduction of a nitrogen atom into the adamantane core, creating the azaadamantane scaffold, offers several advantages:

  • Improved Solubility and Polarity: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility compared to its carbocyclic parent, adamantane.

  • Metabolic Stability: The rigid framework is less susceptible to metabolic degradation, potentially leading to a longer biological half-life.

  • Versatile Functionalization: The nitrogen atom and the carbon backbone provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[2][3]

The lipophilic nature of the adamantane core facilitates passage across biological membranes, including the blood-brain barrier, making azaadamantane derivatives particularly attractive for targeting central nervous system (CNS) receptors.[4]

The Nicotinic Acetylcholine Receptor (nAChR) Family: A Plausible Target

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in a wide range of physiological processes, including synaptic transmission, cognitive function, and inflammation.[5] They are pentameric protein complexes composed of various α and β subunits, which assemble in different stoichiometries to form a diverse family of receptor subtypes with distinct pharmacological and physiological profiles.[5] The nAChR family is a well-established target for a variety of therapeutic agents, including smoking cessation aids, cognitive enhancers, and anti-inflammatory drugs.[6][7]

Several lines of evidence suggest that azaadamantane derivatives may act as modulators of nAChRs:

  • Structural Mimicry: The 2-azaadamantane core, with its embedded tertiary amine, bears a structural resemblance to the tropane ring system found in several known nAChR ligands.

  • Known nAChR Ligands with Adamantane Moieties: While not azaadamantanes, some compounds incorporating an adamantane cage have been explored as nAChR modulators, suggesting the receptor can accommodate this bulky scaffold.

  • Pharmacophore Modeling: The key pharmacophoric elements for nAChR agonism often include a cationic center (the protonated nitrogen in the azaadamantane) and a hydrogen bond acceptor, features present in Methyl 2-azaadamantane-5-carboxylate hydrochloride.

Given these considerations, the nAChR family represents the most logical and promising starting point for investigating the mechanism of action of this novel compound.

Proposed Mechanism of Action: Allosteric Modulation of nAChRs

Based on an analysis of its structure and the known pharmacology of related molecules, we hypothesize that Methyl 2-azaadamantane-5-carboxylate hydrochloride acts as a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors.

This hypothesis is built on the following rationale:

  • The 2-Azaadamantane Core as an Allosteric Binder: The bulky and rigid nature of the azaadamantane scaffold makes it a suitable candidate for binding to an allosteric site on the nAChR, rather than the orthosteric binding site for the endogenous ligand, acetylcholine. Allosteric sites are often less conserved than orthosteric sites, offering an opportunity for greater receptor subtype selectivity.

  • The 5-Carboxylate Group as a Key Interaction Point: The methyl carboxylate group at the 5-position is likely to play a crucial role in the molecule's activity. This electron-withdrawing group can participate in hydrogen bonding or dipole-dipole interactions within the allosteric binding pocket, contributing to the affinity and modulatory effect.

  • Positive Allosteric Modulation: PAMs bind to a site distinct from the agonist binding site and enhance the receptor's response to the endogenous agonist.[8] This can manifest as an increase in agonist potency, efficacy, or both. For a CNS-acting compound, this mode of action is often preferred over direct agonism as it preserves the temporal and spatial fidelity of endogenous neurotransmission.

The proposed mechanism is depicted in the following signaling pathway diagram:

Proposed_Mechanism_of_Action Proposed Mechanism: Positive Allosteric Modulation of α4β2 nAChR cluster_receptor α4β2 Nicotinic Acetylcholine Receptor nAChR α4β2 nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ortho_Site Orthosteric Site Ortho_Site->nAChR Activates Allo_Site Allosteric Site Allo_Site->nAChR Enhances ACh Affinity/Efficacy ACh Acetylcholine (ACh) ACh->Ortho_Site Binds M2A5CH Methyl 2-azaadamantane- 5-carboxylate hydrochloride M2A5CH->Allo_Site Binds Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ion_Channel->Depolarization NT_Release Neurotransmitter Release Ca_Influx->NT_Release

Caption: Proposed allosteric modulation of the α4β2 nAChR by Methyl 2-azaadamantane-5-carboxylate hydrochloride.

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are required. The following provides a high-level overview of the key experimental workflows.

In Vitro Receptor Binding and Functional Assays

A tiered approach is recommended to characterize the interaction of Methyl 2-azaadamantane-5-carboxylate hydrochloride with nAChRs.

Workflow for In Vitro Characterization

In_Vitro_Workflow In Vitro Experimental Workflow Start Synthesize and Purify Methyl 2-azaadamantane-5-carboxylate hydrochloride Binding_Assay Radioligand Binding Assays (e.g., [³H]-Epibatidine) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Two-Electrode Voltage Clamp) Binding_Assay->Functional_Assay Determine Affinity (Ki) Subtype_Screen Receptor Subtype Selectivity Screen Functional_Assay->Subtype_Screen Determine Potency (EC₅₀) and Efficacy Data_Analysis Data Analysis and Mechanism Determination Subtype_Screen->Data_Analysis Assess Selectivity Profile

Caption: A stepwise workflow for the in vitro characterization of the target compound.

Step-by-Step Methodologies:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of Methyl 2-azaadamantane-5-carboxylate hydrochloride for various nAChR subtypes (e.g., α4β2, α7, α3β4).

    • Protocol:

      • Prepare cell membranes expressing the nAChR subtype of interest.

      • Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2).

      • Add increasing concentrations of the unlabeled test compound (Methyl 2-azaadamantane-5-carboxylate hydrochloride).

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

    • Objective: To assess the functional activity (agonist, antagonist, or modulator) of the compound at specific nAChR subtypes expressed in Xenopus oocytes.

    • Protocol:

      • Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits.

      • After 2-5 days of expression, place the oocyte in a recording chamber and impale with two electrodes.

      • Clamp the membrane potential at a holding potential (e.g., -70 mV).

      • Apply acetylcholine to elicit a baseline current response.

      • Co-apply acetylcholine with increasing concentrations of Methyl 2-azaadamantane-5-carboxylate hydrochloride to determine its modulatory effect.

      • To test for direct agonist activity, apply the compound in the absence of acetylcholine.

      • Analyze the changes in current amplitude to determine the EC₅₀ (for agonists) or the potentiation/inhibition profile.

In Vivo Pharmacological Studies

Following in vitro characterization, in vivo studies in appropriate animal models are necessary to evaluate the compound's physiological effects.

Table 1: Proposed In Vivo Models for Functional Assessment

Behavioral Model Primary Endpoint Relevance to nAChR Function
Novel Object RecognitionDiscrimination IndexAssessment of cognitive enhancement
Pre-pulse InhibitionSensorimotor GatingEvaluation of antipsychotic-like activity
Nicotine Self-AdministrationDrug-seeking BehaviorInvestigation of potential for addiction treatment
Carrageenan-induced Paw EdemaPaw VolumeAssessment of anti-inflammatory effects

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed mechanism of action provides a framework for designing and synthesizing analogs of Methyl 2-azaadamantane-5-carboxylate hydrochloride with improved potency, selectivity, and pharmacokinetic properties. Key areas for future SAR studies include:

  • Modification of the 5-Carboxylate Group: Exploration of different ester and amide functionalities to probe the hydrogen bonding and steric requirements of the allosteric binding pocket.

  • Substitution on the Azaadamantane Core: Introduction of substituents at other positions on the adamantane scaffold to optimize lipophilicity and modulate receptor interactions.

  • Stereochemistry: Synthesis and evaluation of individual enantiomers, as stereochemistry often plays a critical role in receptor-ligand interactions.

Conclusion

While the precise mechanism of action of Methyl 2-azaadamantane-5-carboxylate hydrochloride awaits empirical validation, a compelling hypothesis can be formulated based on its structural features and the known pharmacology of the 2-azaadamantane scaffold. The proposed activity as a positive allosteric modulator of α4β2 nAChRs offers a clear and testable framework for future research. Elucidation of its true mechanism will not only shed light on this intriguing molecule but also has the potential to pave the way for the development of a new class of therapeutics targeting nicotinic acetylcholine receptors for the treatment of a range of neurological and psychiatric disorders.

References

  • de Fiebre, C. M., & de Fiebre, N. C. (2021). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Molecules, 26(11), 3283. [Link]

  • Schreiner, P. R., & Fokin, A. A. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Accounts of chemical research, 43(8), 1178–1189. [Link]

  • Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Frontiers in Molecular Neuroscience, 15, 846613. [Link]

  • Fasoli, F., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2539. [Link]

  • Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & medicinal chemistry, 17(8), 3198–3206. [Link]

  • Kim, J., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega, 8(50), 47861-47868. [Link]

  • Kim, J., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega, 8(50), 47861–47868. [Link]

  • Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & medicinal chemistry, 17(8), 3198–3206. [Link]

  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]

  • Gherghel, L., et al. (2012). Structure-reactivity relationships: reactions of a 5-substituted aziadamantane in a resorcin[9]arene-based cavitand. The Journal of organic chemistry, 77(22), 10344–10351. [Link]

  • Jackson, K. J., et al. (2010). Role of α5 nicotinic acetylcholine receptors in pharmacological and behavioral effects of nicotine in mice. The Journal of pharmacology and experimental therapeutics, 334(1), 137–146. [Link]

  • Mazurov, A., & Yohannes, D. (2014). Nicotinic Acetylcholine Receptor Modulators. Topics in Medicinal Chemistry, 1-28. [Link]

  • Jackson, K. J., et al. (2010). Role of 5 Nicotinic Acetylcholine Receptors in Pharmacological and Behavioral Effects of Nicotine in Mice. The Journal of pharmacology and experimental therapeutics, 334(1), 137-46. [Link]

  • Blaha, M. D., et al. (2022). Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary. Reproductive Toxicology, 111, 1-10. [Link]

  • ResearchGate. Structure activity relationship. [Link]

  • Nagy, V., et al. (2024). The Legacy of AAZTA—Synthesis and Coordination Chemistry of Two AAZTA Structural Analogs. Molecules, 29(17), 4038. [Link]

  • Brody, A. L., et al. (2013). Up-regulation of nicotinic acetylcholine receptors in menthol cigarette smokers. International journal of neuropsychopharmacology, 16(5), 957–966. [Link]

  • Bagdas, D., & Damaj, M. I. (2017). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in pharmacology, 8, 28. [Link]

  • Cichero, E., et al. (2007). Synthesis, conformational analysis and antinociceptive activity of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & medicinal chemistry, 15(1), 186–196. [Link]

  • PubChem. methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 2-Azaadamantane-5-carboxylate Hydrochloride

Introduction: The Significance of the 2-Azaadamantane Scaffold The 2-azaadamantane core is a rigid, bicyclic amine that has garnered significant attention in the development of novel therapeutics. Its constrained conform...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Azaadamantane Scaffold

The 2-azaadamantane core is a rigid, bicyclic amine that has garnered significant attention in the development of novel therapeutics. Its constrained conformation can impart favorable pharmacokinetic properties and precise spatial orientation of functional groups for optimal target engagement. The introduction of a methyl carboxylate at the C5 position offers a versatile handle for further synthetic modifications, making Methyl 2-Azaadamantane-5-carboxylate hydrochloride a valuable building block in drug discovery pipelines. Accurate spectroscopic characterization is paramount for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of organic molecules. For Methyl 2-Azaadamantane-5-carboxylate hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of the adamantane cage is typically complex due to extensive spin-spin coupling between protons. The presence of the nitrogen atom and the ester group, along with protonation of the nitrogen, will further influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-Azaadamantane-5-carboxylate Hydrochloride in D₂O

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
N-H₂⁺~8.0-9.0br s-Broad singlet due to exchange with D₂O and quadrupolar broadening from ¹⁴N.
H1, H3~3.5-3.8m-Deshielded by the adjacent protonated nitrogen.
H4, H6~2.5-2.8m-Protons on the carbons adjacent to the nitrogen.
H7, H8, H9, H10~1.8-2.2m-Complex multiplet arising from the methylene bridges of the adamantane core.
O-CH₃~3.7s-Singlet corresponding to the methyl ester protons.
C5-H~2.4m-Methine proton at the site of substitution.

Causality Behind Predictions: The chemical shifts are predicted based on the analysis of similar adamantane derivatives. The electron-withdrawing effect of the protonated amine and the carboxylate group leads to a general downfield shift of the cage protons compared to unsubstituted adamantane. The broadness of the N-H₂⁺ peak is a classic characteristic of ammonium salts in protic solvents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be crucial for confirming the carbon framework and the presence of the ester functionality.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-Azaadamantane-5-carboxylate Hydrochloride in D₂O

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C=O~175Carbonyl carbon of the methyl ester.
C1, C3~50-55Carbons adjacent to the protonated nitrogen.
C4, C6~30-35Methylene carbons in the six-membered rings.
C5~40-45Methine carbon bearing the carboxylate group.
C7, C8, C9, C10~25-30Remaining methylene bridge carbons.
O-CH₃~52Methyl carbon of the ester.

Self-Validating System: The number of unique signals in both the ¹H and ¹³C NMR spectra should be consistent with the symmetry of the molecule. Any additional peaks would suggest the presence of impurities or diastereomers.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-Azaadamantane-5-carboxylate hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 15 ppm.

    • Acquire at least 16 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 200 ppm.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Methyl 2-Azaadamantane-5-carboxylate Hydrochloride

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H₂⁺ stretch2800-3200Strong, broadCharacteristic of a secondary ammonium salt.
C-H stretch (alkane)2850-2950StrongAdamantane cage C-H bonds.
C=O stretch (ester)1730-1750StrongCarbonyl group of the methyl ester.
N-H bend1500-1600MediumBending vibration of the ammonium group.
C-O stretch (ester)1100-1300StrongStretch of the ester C-O bond.

Expertise & Experience: The broadness of the N-H₂⁺ stretch is a key diagnostic feature that can sometimes obscure the C-H stretching region. The strong carbonyl peak is a clear indicator of the ester functionality.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect at least 16 scans and average them to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum, likely acquired using electrospray ionization (ESI), will show the molecular ion of the free base (Methyl 2-azaadamantane-5-carboxylate). The predicted m/z for [M+H]⁺ would be approximately 196.1332 (for C₁₁H₁₈NO₂⁺).

  • Key Fragmentation Patterns: Fragmentation of the adamantane cage is expected. Common losses would include the methoxycarbonyl group (-COOCH₃) and ethylene from the bicyclic system.

Trustworthiness: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion, providing a high degree of confidence in the compound's identity.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the spectrum in positive ion mode.

    • Obtain both a full scan mass spectrum and tandem mass spectra (MS/MS) of the molecular ion to observe fragmentation patterns.

Visualizing the Workflow and Structure

Molecular Structure

Caption: Structure of Methyl 2-azaadamantane-5-carboxylate.

Spectroscopic Analysis Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Precursor Esterification Esterification Synthesis->Esterification Purification Purification & HCl Salt Formation Esterification->Purification NMR NMR (1H, 13C) Purification->NMR Structural Elucidation IR IR Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Confirmation Interpretation->Validation

Caption: Workflow for the synthesis and spectroscopic validation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Methyl 2-Azaadamantane-5-carboxylate hydrochloride. By leveraging data from analogous structures and fundamental principles, researchers can confidently approach the characterization of this and related compounds. The provided protocols offer a standardized methodology for acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results.

References

  • Sasano, Y., & Nishiyama, T. (2013). C–H MODIFICATION OF 2-AZAADAMANTANE: SYNTHESIS OF C5-FUNCTIONALIZED AZADOS FOR ADVANCED USE. Journal of the American Chemical Society.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]

Exploratory

Technical Guide: Methyl 2-azaadamantane-5-carboxylate hydrochloride

This guide details the physicochemical profile, solubility behavior, and experimental handling of Methyl 2-azaadamantane-5-carboxylate hydrochloride , a specialized bicyclic scaffold used in medicinal chemistry (e.g., DP...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility behavior, and experimental handling of Methyl 2-azaadamantane-5-carboxylate hydrochloride , a specialized bicyclic scaffold used in medicinal chemistry (e.g., DPP-4 inhibitors, antivirals).[1]

[1][2]

Compound Identity & Physicochemical Profile[1][3][4][5][6][7][8]

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a bifunctional adamantane derivative.[1][2] It features a rigid, lipophilic tricyclic cage (adamantane) modified with a secondary amine at the 2-position (bridge) and a methyl ester at the 5-position (bridgehead).

ParameterTechnical Specification
IUPAC Name Methyl 2-azatricyclo[3.3.1.1

]decane-5-carboxylate hydrochloride
CAS (Free Base) 1389264-13-4
Molecular Formula

Molecular Weight 231.72 g/mol (Salt); 195.26 g/mol (Base)
pKa (Predicted) ~10.6 (Secondary Amine)
LogP (Free Base) ~1.6 (Moderately Lipophilic)
Physical State White to off-white crystalline solid
Structural Analysis

The molecule exhibits a "push-pull" solubility behavior:

  • The Adamantane Cage: Highly lipophilic, driving solubility in non-polar organics.

  • The Hydrochloride Salt (

    
    ):  Ionic and highly hydrophilic, driving water solubility.
    
  • The Methyl Ester (

    
    ):  Polar but non-ionic; susceptible to hydrolysis in strong acid/base.
    

Solubility Profile

The solubility of this compound is strictly pH-dependent due to the amine functionality.

A. Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Aqueous Water (pH < 7)High (>50 mg/mL)Forms a stable cation.[1][2] Ideal for stock solutions.
Aqueous Water (pH > 11)Low Converts to free base, which may precipitate as an oil/solid.
Alcohols Methanol, EthanolHigh Excellent for dissolution and recrystallization.
Chlorinated Dichloromethane (DCM)Moderate The HCl salt is sparingly soluble in pure DCM but highly soluble in DCM/MeOH (9:1).
Ethers Diethyl Ether, MTBEInsoluble Used as an anti-solvent to precipitate the salt.
Alkanes Hexanes, HeptaneInsoluble Strictly non-solvent.
Aprotic Polar DMSO, DMFHigh Suitable for biological assays; avoid for workup due to high boiling point.
B. Partition Coefficient Logic (LogD)
  • pH 1-8: The nitrogen is protonated (

    
    ). The molecule partitions into the aqueous phase.
    
  • pH > 11: The nitrogen is deprotonated (

    
    ). The molecule becomes neutral and lipophilic (LogP ~1.6), partitioning into organic solvents (DCM, EtOAc).
    

Experimental Protocols

Protocol A: Solubility Determination (Visual Saturation)

Use this protocol to determine precise solubility limits for your specific batch.

  • Preparation: Weigh 10 mg of compound into a clear HPLC vial.

  • Addition: Add solvent (e.g., Water or Methanol) in 10

    
     increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear with no particulates.
    
  • Calculation:

    
    
    
Protocol B: Free Base Extraction (Purification)

Required when using the scaffold for nucleophilic coupling reactions.

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 10 mL/g).

  • Basification: Cool to 0°C. Slowly add saturated

    
     or 
    
    
    
    until pH reaches ~12. Note: Monitor for oiling out.[1][2]
  • Extraction: Extract immediately with Dichloromethane (

    
     volume).
    
    • Critical: Do not leave the ester in basic aqueous solution for prolonged periods to prevent hydrolysis to the carboxylic acid.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol C: Recrystallization (Salt Form)

Use this to purify the HCl salt if it becomes yellow/impure.

  • Solvent: Dissolve crude solid in boiling Methanol (minimal volume).

  • Anti-Solvent: Remove from heat. Add Diethyl Ether dropwise until persistent turbidity is observed.

  • Crystallization: Cool slowly to Room Temperature, then to 4°C.

  • Collection: Filter the white crystals and wash with cold Ether.

Stability & Handling Risks[1]

Hydrolysis Risk

The C5-methyl ester is the stability weak point.

  • Acidic Conditions: Stable in dilute acid (e.g., 1N HCl) at RT.

  • Basic Conditions: Rapidly hydrolyzes to the carboxylic acid (zwitterion form) in strong base (NaOH/KOH).

  • Recommendation: Perform basic extractions cold (0°C) and rapidly.

Hygroscopicity

Amine hydrochloride salts are often hygroscopic. Store the solid in a desiccator at -20°C to prevent "caking" or hydrolysis over time.

Visualization: Solubility & Workup Logic

SolubilityLogic Substance Methyl 2-azaadamantane-5-carboxylate HCl Water Water (pH < 7) Substance->Water Dissolves Completely Base Add NaOH (pH > 12) Water->Base Basification FreeBase Free Base (Neutral) Base->FreeBase Deprotonation Organic DCM / EtOAc Phase FreeBase->Organic Extracts Into Precipitate Precipitation/Oiling FreeBase->Precipitate If no organic solvent

Caption: pH-dependent phase transfer logic. The salt is water-soluble; the free base extracts into organics.[1][2]

SynthesisWorkflow Start Crude HCl Salt MeOH Dissolve in warm MeOH Start->MeOH Ether Add Et2O (Anti-solvent) MeOH->Ether Cool Cool to 4°C Ether->Cool Filter Filter Crystals Cool->Filter

Caption: Recrystallization workflow for purification of the hydrochloride salt.

References

  • PubChem. (n.d.).[3] Methyl 2-aminoadamantane-2-carboxylate (Analogous Structure Data). National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Sasano, Y., et al. (2013). C–H Modification of 2-Azaadamantane: Synthesis of C5-Functionalized AZADOs. Heterocycles. Retrieved February 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H NMR Analysis of Methyl 2-Azaadamantane-5-Carboxylate Hydrochloride

Introduction Methyl 2-azaadamantane-5-carboxylate hydrochloride is a bicyclic amine derivative of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which allows for the precise s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a bicyclic amine derivative of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which allows for the precise spatial orientation of functional groups. The adamantane cage provides a lipophilic core, while the aza-group and the carboxylate moiety introduce opportunities for polar interactions and further functionalization. Accurate structural elucidation and purity assessment are paramount in the development of drug candidates, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This application note provides a detailed guide to the 1H NMR analysis of Methyl 2-azaadamantane-5-carboxylate hydrochloride, including a predicted spectral analysis, a comprehensive experimental protocol, and data interpretation guidelines.

Predicted 1H NMR Spectral Analysis

Due to the rigid and symmetrical nature of the adamantane scaffold, the 1H NMR spectrum of its derivatives can be complex but is highly informative. The presence of the nitrogen atom and the ester group in Methyl 2-azaadamantane-5-carboxylate hydrochloride breaks the symmetry of the parent adamantane structure, leading to a more complex splitting pattern. The protonation of the nitrogen atom to form the hydrochloride salt will further influence the chemical shifts of nearby protons.

The expected 1H NMR spectrum is predicted based on the analysis of similar adamantane and bicyclic amine structures found in the literature. The key structural features influencing the spectrum are:

  • The Aza-Bridgehead: The protons on the carbons adjacent to the nitrogen will be significantly deshielded.

  • The Ester Group: The methyl ester protons will appear as a sharp singlet, and the proton at the C5 position will be deshielded.

  • The Adamantane Cage: The remaining methylene and methine protons of the adamantane cage will resonate in the aliphatic region, with their chemical shifts influenced by their proximity to the electron-withdrawing groups and their stereochemical environment.

A summary of the predicted 1H NMR data is presented in Table 1.

Table 1: Predicted 1H NMR Data for Methyl 2-Azaadamantane-5-Carboxylate Hydrochloride in D₂O

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
-OCH₃~3.70s-3H
H-5~3.00br s-1H
H-1, H-3~3.50 - 3.70m-4H
H-4, H-6~2.30 - 2.50m-4H
H-7, H-8, H-9, H-10~1.80 - 2.20m-6H
NH₂⁺Variable (exchanges with D₂O)---

Note: Chemical shifts are referenced to an internal standard (e.g., TSP at 0.00 ppm)[1]. The broadness of some signals is expected due to the conformational rigidity and potential for complex coupling patterns.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of Methyl 2-azaadamantane-5-carboxylate hydrochloride.

1. Sample Preparation

  • Rationale: Proper sample preparation is crucial for obtaining a high-resolution spectrum. The choice of solvent is critical; deuterated water (D₂O) is a suitable solvent for the hydrochloride salt. An internal standard is necessary for accurate chemical shift referencing[1].

  • Procedure:

    • Accurately weigh approximately 5-10 mg of Methyl 2-azaadamantane-5-carboxylate hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of D₂O in a clean, dry vial.

    • Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), and ensure it is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Rationale: The choice of spectrometer frequency and acquisition parameters will determine the quality of the spectrum. A higher field strength (e.g., 400 MHz or greater) is recommended to resolve the complex multiplets of the adamantane cage protons[2].

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Solvent: D₂O

    • Temperature: 298 K

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons)

    • Acquisition Time: ~4 seconds

    • Spectral Width: 0-12 ppm

3. Data Processing

  • Rationale: Standard processing steps are applied to the raw free induction decay (FID) to obtain the final spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the internal standard peak to its known chemical shift (e.g., TSP at 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to aid in structural assignment.

Workflow for 1H NMR Analysis

The overall workflow for the 1H NMR analysis of Methyl 2-azaadamantane-5-carboxylate hydrochloride is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O (0.7 mL) weigh->dissolve standard Add Internal Standard (TSP) dissolve->standard transfer Transfer to NMR Tube standard->transfer setup Setup Spectrometer (≥400 MHz) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Spectral Analysis & Interpretation integrate->analyze report Final Report analyze->report

Figure 1. Workflow for 1H NMR Analysis.

Data Interpretation and Structural Verification

The interpretation of the 1H NMR spectrum involves assigning each signal to a specific proton in the molecule. The predicted chemical shifts in Table 1 serve as a starting point. The integration values should correspond to the number of protons for each signal. For the adamantane cage protons, which appear as complex multiplets, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be necessary for unambiguous assignment[3]. The absence of a signal for the N-H proton in D₂O is due to its exchange with deuterium, which is a characteristic feature of labile protons[4].

Conclusion

This application note provides a comprehensive guide for the 1H NMR analysis of Methyl 2-azaadamantane-5-carboxylate hydrochloride. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for structural verification and purity assessment. The predicted spectral data and interpretation guidelines offer a solid foundation for analyzing this important class of molecules in drug discovery and development.

References

  • Wikipedia. Adamantane. [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-667. [Link]

  • Dračínský, M., et al. Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbituril. Supporting Information. [Link]

  • Fort, R. C., & Schleyer, P. V. R. The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 1965, 30(3), 789-796. [Link]

  • Tori, K., et al. The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Tetrahedron Letters, 1964, 5(11), 559-564. [Link]

  • Sasano, Y., et al. C–H MODIFICATION OF 2-AZAADAMANTANE: SYNTHESIS OF C5-FUNCTIONALIZED AZADOS FOR ADVANCED USE. HETEROCYCLES, 2013, 88(1), 59-64. [Link]

  • Duddeck, H. 13C NMR spectra of adamantane derivatives. Tetrahedron, 1975, 31(10), 1213-1215. [Link]

  • Lomas, J. S. Synthesis and reactions of 2-adamantylidenonitromethane. Journal of the Chemical Society, Perkin Transactions 1, 1997, 21, 3261-3266. [Link]

  • LibreTexts. Spectroscopy of Amines. [Link]

Sources

Application

Application Notes and Protocols: Methyl 2-Azaadamantane-5-carboxylate Hydrochloride in Drug Discovery

Introduction: The Strategic Value of the 2-Azaadamantane Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the rational design of novel molecular entities with favorable pharmacological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Azaadamantane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the rational design of novel molecular entities with favorable pharmacological profiles is paramount. The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its incorporation into therapeutic agents can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[1] However, the inherent lipophilicity of adamantane can sometimes present challenges in terms of solubility and bioavailability.

The strategic replacement of a carbon atom with a nitrogen atom to yield an azaadamantane core offers a compelling solution to these challenges.[1][3] This substitution retains the desirable rigidity and three-dimensional character of the adamantane cage while introducing a locus of polarity, thereby increasing aqueous solubility and providing a handle for further chemical modification.[3] Methyl 2-azaadamantane-5-carboxylate hydrochloride represents a versatile building block that capitalizes on these advantages. The presence of a secondary amine, a methyl ester, and the inherent stability of the azaadamantane framework make it an attractive starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas.

This guide provides a comprehensive overview of the potential applications of Methyl 2-azaadamantane-5-carboxylate hydrochloride in drug discovery, including proposed synthetic strategies, derivatization protocols, and detailed methodologies for biological evaluation.

Physicochemical Properties and Structural Features

The unique structural attributes of the 2-azaadamantane core underpin its utility in drug design.

PropertyDescriptionReference
Rigidity The cage-like structure of the azaadamantane scaffold restricts conformational flexibility, which can lead to higher binding affinity for biological targets by reducing the entropic penalty of binding.[2][3]
Three-Dimensionality The non-planar, globular shape of the scaffold allows for the exploration of binding pockets in proteins that are not accessible to flat, aromatic molecules.[2]
Increased Polarity The introduction of a nitrogen atom into the adamantane core increases the polarity and potential for hydrogen bonding, which can improve aqueous solubility and bioavailability compared to the parent adamantane.[1][3]
Metabolic Stability The adamantane cage is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4]
Synthetic Tractability The secondary amine and the carboxylate group at the 5-position serve as versatile handles for a wide range of chemical modifications.[5]

Proposed Synthesis of Methyl 2-Azaadamantane-5-carboxylate Hydrochloride

Diagram of Proposed Synthetic Pathway

G A Adamantane-2-one B Adamantane-2-carboxylic acid A->B Oxidative Cleavage C 5-Hydroxy-adamantane-2-carboxylic acid B->C Hydroxylation D Methyl 5-hydroxy-adamantane-2-carboxylate C->D Esterification (MeOH, H+) E Methyl 5-oxo-adamantane-2-carboxylate D->E Oxidation F Methyl 5-oximino-adamantane-2-carboxylate E->F Oximation (NH2OH) G Methyl 2-azaadamantane-5-carboxylate F->G Beckmann Rearrangement H Methyl 2-azaadamantane-5-carboxylate hydrochloride G->H HCl in Ether

Caption: Proposed synthetic route to Methyl 2-azaadamantane-5-carboxylate hydrochloride.

Protocol for Proposed Synthesis:

  • Synthesis of Adamantane-2-carboxylic acid: This can be achieved through the oxidative cleavage of spiro[adamantane-2,2'-oxirane], which is derived from adamantanone.[5]

  • Hydroxylation to 5-Hydroxy-adamantane-2-carboxylic acid: Treatment of adamantane-2-carboxylic acid with a mixture of sulfuric and nitric acids can introduce a hydroxyl group at the 5-position.[5]

  • Esterification to Methyl 5-hydroxy-adamantane-2-carboxylate: Standard Fischer esterification conditions, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), can be employed.

  • Oxidation to Methyl 5-oxo-adamantane-2-carboxylate: The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Oximation to Methyl 5-oximino-adamantane-2-carboxylate: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.

  • Beckmann Rearrangement to Methyl 2-azaadamantane-5-carboxylate: The oxime undergoes a Beckmann rearrangement upon treatment with a strong acid (e.g., polyphosphoric acid or concentrated H₂SO₄) to yield the lactam, which upon reduction would lead to the azaadamantane ring. A more direct route from the oxime to the amine may also be possible.

  • Formation of the Hydrochloride Salt: The free base, Methyl 2-azaadamantane-5-carboxylate, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of solution and can be collected by filtration.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The unique structural and chemical features of Methyl 2-azaadamantane-5-carboxylate hydrochloride make it a valuable scaffold for the development of novel therapeutics in several key areas.

Antiviral Agents

The adamantane scaffold is historically significant in antiviral drug discovery, with amantadine and rimantadine being early examples of influenza A inhibitors.[6] Azaadamantane derivatives have also demonstrated broad-spectrum antiviral activity.[3] The 2-azaadamantane core can serve as a rigid framework to present pharmacophoric groups that interact with viral targets.

Workflow for Antiviral Screening

G start Methyl 2-azaadamantane-5-carboxylate HCl lib_gen Library Synthesis (Amide/Urea Formation) start->lib_gen cytotoxicity Cytotoxicity Assay (MTT Assay) lib_gen->cytotoxicity cell_culture Host Cell Culture (e.g., MDCK, Vero) cell_culture->cytotoxicity antiviral_assay Antiviral Assay (Plaque Reduction Assay) cytotoxicity->antiviral_assay ic50 Determine IC50 antiviral_assay->ic50 hit_validation Hit Validation & SAR ic50->hit_validation

Caption: Workflow for screening 2-azaadamantane derivatives for antiviral activity.

Protocol: Plaque Reduction Assay for Influenza Virus

This protocol is adapted from established methods for evaluating antiviral compounds against influenza virus.[7]

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 6-well plate to 90-95% confluency in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS).

  • Compound Preparation: Prepare a series of dilutions of the test compounds (derivatives of Methyl 2-azaadamantane-5-carboxylate) in serum-free MEM.

  • Virus Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X MEM and 1.2% agar containing the various concentrations of the test compounds and trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.[7] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Antibacterial Agents

Azaadamantane derivatives have shown promising activity against various bacterial strains.[3][8] The rigid scaffold can be functionalized to mimic the binding motifs of natural substrates of essential bacterial enzymes.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine if the compounds are bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4.[8]

Anticancer Agents

The adamantane scaffold has been incorporated into molecules targeting various cancer-related pathways.[2] Azaadamantane derivatives have also been investigated for their cytotoxic effects on cancer cell lines.[9]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Central Nervous System (CNS) Agents

The adamantane scaffold is considered a valuable building block for CNS-active drugs due to its ability to cross the blood-brain barrier and its three-dimensional structure that can interact with complex receptor binding sites.[11][12] Derivatives of azaadamantane could be explored for their activity on various CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

Workflow for CNS Target Screening

G start Methyl 2-azaadamantane-5-carboxylate HCl lib_gen Library Synthesis (Diverse Functionalization) start->lib_gen receptor_binding Radioligand Binding Assays (e.g., for 5-HT, Dopamine Receptors) lib_gen->receptor_binding functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assay in_vivo In Vivo Behavioral Models functional_assay->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Workflow for screening 2-azaadamantane derivatives for CNS activity.

Protocol: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

This is a general protocol that can be adapted for various GPCR targets.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the target receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., ³H-labeled antagonist), and various concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a promising and versatile scaffold for drug discovery. While specific biological data for this compound is not yet widely published, its structural relationship to the well-established adamantane and azaadamantane families of bioactive molecules provides a strong rationale for its exploration. The protocols and workflows outlined in this guide offer a robust starting point for researchers to synthesize, derivatize, and screen novel compounds based on this scaffold, with the potential to uncover new therapeutic agents for a wide range of diseases. The inherent rigidity, three-dimensionality, and favorable physicochemical properties of the 2-azaadamantane core make it a valuable addition to the medicinal chemist's toolkit.

References

  • Fokin, A. A., & Tkachenko, B. A. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133–1154.
  • Stetter, H., & Rauscher, E. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Zur Kenntnis der 1-Adamantancarbonsäure. Chemische Berichte, 93(5), 1161-1165.
  • Kuchar, M., Rejholec, V., Roubal, Z., & Nemecek, O. (1974). Synthesis and Evaluation of Some New Aza-B-homocholestane Derivatives as Anticancer Agents.
  • De Clercq, E. (2005). Antiviral drug discovery: ten more compounds, and ten more stories. Medicinal research reviews, 25(1), 1-34.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2018). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific reports, 8(1), 1-13.
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  • Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane C–H bond functionalizations: new perspectives for a classical transformation.
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  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for the detection of cytotoxic effects of nanoparticles. Methods in molecular biology (Clifton, N.J.), 733, 111–119.
  • Ivleva, E. A., Zemtsova, M. N., & Klimochkin, Y. N. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1400-1408.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(6), 1386-1402.
  • Alamri, M. A., Al-Warhi, T., Al-Harthi, S., Al-Qahtani, S. D., & El-Faham, A. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Journal of Molecular Structure, 1238, 130438.
  • Sasano, Y., Nishiyama, T., Nagai, H., & Iwabuchi, Y. (2013). C–H MODIFICATION OF 2-AZAADAMANTANE: SYNTHESIS OF C5-FUNCTIONALIZED AZADOS FOR ADVANCED USE. HETEROCYCLES, 87(10), 2109-2117.
  • Krasutsky, P. A., & Fokin, A. A. (2004). Adamantane in Pharmaceutical and Medicinal Chemistry. Current medicinal chemistry, 11(16), 2145-2160.
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  • Lee, S. Y., Gultom, M., Galiano, D. A., Brodsky, Y., & Finberg, R. W. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2393.
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  • Ye, N., & Zhang, Y. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European journal of medicinal chemistry, 257, 115414.

Sources

Method

Application Notes and Protocols for Methyl 2-azaadamantane-5-carboxylate hydrochloride

Introduction Methyl 2-azaadamantane-5-carboxylate hydrochloride is a unique bridged-ring heterocyclic compound of interest in drug discovery and development. Its rigid, three-dimensional azaadamantane core offers a synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a unique bridged-ring heterocyclic compound of interest in drug discovery and development. Its rigid, three-dimensional azaadamantane core offers a synthetically versatile scaffold, while the methyl ester functionality provides a handle for further chemical modifications. As with many novel compounds, a thorough understanding of its handling and storage is paramount to ensure experimental reproducibility, maintain compound integrity, and guarantee researcher safety.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Methyl 2-azaadamantane-5-carboxylate hydrochloride. The protocols outlined herein are grounded in established principles of chemical safety and laboratory practice, drawing from data on analogous adamantane and hydrochloride salt compounds.

Compound Identity and Properties

PropertyValue/InformationSource/Rationale
Chemical Name Methyl 2-azaadamantane-5-carboxylate hydrochlorideIUPAC Nomenclature
Molecular Formula C₁₁H₁₈ClNO₂Calculated
Molecular Weight 231.72 g/mol Calculated
Appearance Likely a white to off-white crystalline solid.Based on similar adamantane derivatives and hydrochloride salts.[1]
Hygroscopicity Expected to be hygroscopic.Hydrochloride salts of amines are known to be hygroscopic.[2][3]
Solubility Expected to have higher water solubility than its free base form. Azaadamantanes are generally more water-soluble than adamantanes.[4][5] Solubility in organic solvents will vary.The hydrochloride salt form increases aqueous solubility.[6] The nitrogen atom in the aza-scaffold also contributes to increased polarity.[4][5]
Stability The adamantane cage is highly stable. The ester group is susceptible to hydrolysis, particularly at non-neutral pH.Adamantane derivatives are known for their thermal and chemical stability.[7] Ester hydrolysis is a well-documented chemical transformation.

Safety and Hazard Information

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-azaadamantane-5-carboxylate hydrochloride is not currently available. The following information is based on the hazard profiles of structurally similar compounds, such as other azaadamantanes and adamantane carboxylic acids.[1][8][9][10]

  • Potential Hazards:

    • May cause skin irritation.[8]

    • May cause serious eye irritation.[8]

    • May cause respiratory irritation.[8]

    • May be harmful if swallowed.[8]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Safety goggles with side protection are essential.[10]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[10]

    • Skin Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

    • Respiratory Protection: If handling the powder outside of a fume hood, a particulate filter respirator (e.g., N95) is recommended, especially if dust formation is likely.[10]

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If on Skin: Wash with plenty of soap and water.[1]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Handling and Storage Protocols

The hydrochloride salt of this azaadamantane derivative is predicted to be hygroscopic. Therefore, meticulous handling and storage are crucial to prevent water absorption, which can lead to inaccurate weighing and potential degradation of the compound.

Receiving and Initial Storage

Upon receipt, immediately inspect the container for any damage. The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage at 2-8°C is recommended for long-term stability. Avoid direct sunlight and heat sources.

Weighing and Aliquoting in a Controlled Environment

Due to its hygroscopic nature, weighing should be performed in a controlled environment with low humidity, such as a glove box or a balance with a draft shield in a room with controlled humidity. If a controlled environment is not available, work quickly and efficiently to minimize exposure to ambient air.

Protocol for Weighing:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • In a low-humidity environment, open the container.

  • Quickly weigh the desired amount of the compound into a pre-tared, sealable vial.

  • Immediately and tightly seal both the stock container and the vial with the aliquot.

  • Purging the containers with an inert gas like argon or nitrogen before sealing can further protect the compound from moisture and air.

Long-Term Storage

For long-term storage, it is advisable to store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). This is especially important after the original container has been opened.

StorageWorkflow Figure 1: Recommended Storage Workflow Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Original Tightly Sealed Container (2-8°C, Cool, Dry, Well-Ventilated) Inspect->Store Equilibrate Equilibrate to Room Temperature Before Opening Store->Equilibrate For Use Weigh Weigh in Controlled (Low Humidity) Environment Equilibrate->Weigh Aliquot Aliquot into Pre-tared, Sealable Vials Weigh->Aliquot Seal Tightly Seal Stock and Aliquot Containers (Purge with Inert Gas if Possible) Aliquot->Seal Desiccator Store Opened Stock Container and Aliquots in a Desiccator Seal->Desiccator Long-Term Storage

Caption: Figure 1: Recommended Storage Workflow.

Experimental Protocols

Preparation of Stock Solutions

The hydrochloride salt form is expected to enhance aqueous solubility.[6] However, the bulky adamantane cage may still limit high concentrations in purely aqueous media. Co-solvents may be necessary for higher concentrations.

Protocol for Aqueous Stock Solution Preparation:

  • Add the desired volume of high-purity water (e.g., Milli-Q® or equivalent) to a volumetric flask.

  • Add the weighed Methyl 2-azaadamantane-5-carboxylate hydrochloride to the flask.

  • Stopper the flask and sonicate or vortex until the solid is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Once dissolved, allow the solution to return to room temperature before adjusting the final volume with the solvent.

  • For long-term storage of aqueous solutions, sterile filter the solution and store at 2-8°C or frozen at -20°C or -80°C. The stability in solution should be validated for your specific experimental conditions.

Note on Solvent Selection: For non-aqueous applications, solubility should be tested in small volumes of solvents such as DMSO, ethanol, or methanol.

Quantification by UV-Vis Spectrophotometry (General Protocol)

While the azaadamantane core itself does not have a strong chromophore, a general method for quantifying primary and secondary amine hydrochlorides involves complexation with a dye like bromophenol blue, which can be measured spectrophotometrically.[11] This method would need to be validated for this specific compound. A more direct method, if the ester or other parts of the molecule have some UV absorbance, would be direct UV-Vis spectrophotometry.

Protocol for Creating a Standard Curve:

  • Prepare a high-concentration stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Create a series of dilutions from the stock solution to cover the expected concentration range of your samples.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot absorbance versus concentration to generate a standard curve.

  • Use the linear regression equation from the standard curve to determine the concentration of unknown samples based on their absorbance.

Assessment of Hydrolytic Stability of the Ester

The ester functionality is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions. It is crucial to assess the stability of the compound in your experimental media.

Protocol for Preliminary Hydrolytic Stability Assessment:

  • Prepare solutions of the compound in your experimental buffers (e.g., pH 5, 7.4, and 9).

  • Incubate the solutions at the experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Quench any further degradation by freezing the sample or immediately preparing it for analysis.

  • Analyze the samples by a suitable method such as HPLC or LC-MS/MS to quantify the amount of remaining parent compound and the appearance of the corresponding carboxylic acid degradation product.

  • Plot the percentage of the parent compound remaining over time to determine its stability under different pH conditions.

ExperimentWorkflow Figure 2: General Experimental Workflow Start Weighed Aliquot of Compound Dissolve Prepare Stock Solution (e.g., in water or DMSO) Start->Dissolve Quantify Quantify Stock Solution (e.g., UV-Vis Spec) Dissolve->Quantify Dilute Prepare Working Solutions for Experiments Quantify->Dilute Stability Assess Stability in Experimental Media (Time course at relevant pH and temp.) Dilute->Stability Recommended Experiment Perform Biological or Chemical Assay Dilute->Experiment Stability->Experiment Inform Assay Conditions Analyze Analyze Experimental Results Experiment->Analyze

Caption: Figure 2: General Experimental Workflow.

Concluding Remarks

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a promising scaffold for further chemical and biological exploration. Adherence to the handling, storage, and experimental protocols outlined in these application notes will help ensure the integrity of the compound and the generation of reliable and reproducible data. Given the lack of specific data for this exact molecule, researchers are strongly encouraged to perform their own initial characterization and stability assessments in their experimental systems.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Adamantanone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Burov, O. N., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules, 26(24), 7585. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Sasano, Y., et al. (2013). C–H MODIFICATION OF 2-AZAADAMANTANE: SYNTHESIS OF C5-FUNCTIONALIZED AZADOS FOR ADVANCED USE. HETEROCYCLES, 87(10), 2115-2120. [Link]

  • S. L. N. et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2734-2740. [Link]

  • Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug development and industrial pharmacy, 39(5), 657–661. [Link]

  • PubChem. (n.d.). 2-Adamantanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Butova, E. D., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1400-1407. [Link]

  • Bagriy, E. I., et al. (1987). Adamantane-containing esters as potential components of thermostable lubricating oils. Chemistry and Technology of Fuels and Oils, 23(5), 233-235. [Link]

  • S. L. N., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

  • Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 2-aminoadamantane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • WIPO. (2017). WO/2017/160530 Synthesis of transition-metal adamantane carboxylic salts and oxide nanocomposites. Retrieved from [Link]

  • Yeap, S. W., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 26(18), 5543. [Link]

  • Kumar, A. (2014). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Google Patents. (2015). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Burov, O. N., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules, 26(24), 7585. [Link]

  • Kumar, A. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 6(7), 241-248. [Link]

  • Zhao, S., et al. (2015). Simultaneous Determination of Amantadine, Rimantadine and Chlorpheniramine in Animal-derived Food by Liquid Chromatography–Tandem Mass Spectrometry after Fast Sample Preparation. Analytical Methods, 7(10), 4216-4223. [Link]

Sources

Application

scaling up the synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride

Executive Summary This Application Note details the scalable synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride , a critical bicyclic scaffold for next-generation antiviral and CNS-active pharmacophores. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride , a critical bicyclic scaffold for next-generation antiviral and CNS-active pharmacophores. Unlike the parent adamantane, the 2-azaadamantane core offers a specific vector (the secondary amine) for diversification, while the C5-ester provides a distal handle for bifunctional linker chemistry.

This protocol addresses the primary bottleneck in accessing this scaffold: the difficulty of introducing the nitrogen atom into the adamantane cage while simultaneously maintaining a distal oxidation state. We utilize a "Fragment-and-Stitch" strategy followed by a Regioselective C-H Functionalization , avoiding the low-yielding direct oxidation of pre-formed azaadamantanes.

Key Protocol Advantages:

  • Scalability: Designed for 100g+ batches, utilizing flow chemistry concepts for hazardous steps.

  • Safety: Mitigates risks associated with radical initiators and high-pressure carbonylation.

  • Purification: Optimized for crystallization-driven isolation, minimizing chromatographic burden.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two distinct phases.[1][2][3] Phase I constructs the 2-azaadamantane skeleton from inexpensive 1,3-adamantanediol via an oxidative cleavage-cyclization sequence. Phase II installs the ester functionality at the C5 bridgehead via a radical-mediated bromination followed by palladium-catalyzed carbonylation.

Retrosynthesis Target Methyl 2-azaadamantane-5-carboxylate (Target Molecule) Inter1 N-Boc-5-bromo-2-azaadamantane (Key Intermediate) Target->Inter1 Pd-Cat Carbonylation (CO, MeOH) Inter2 N-Boc-2-azaadamantane (Scaffold) Inter1->Inter2 Regioselective C-H Bromination (CBr4, Radical Initiator) Inter3 Bicyclo[3.3.1]nonane-3,7-dione (Cyclization Precursor) Inter2->Inter3 Reductive Amination (Transannular Cyclization) Start 1,3-Adamantanediol (Commercial Starting Material) Inter3->Start Groves Fragmentation (Oxidative Cleavage)

Figure 1: Retrosynthetic strategy leveraging the transannular cyclization of bicyclo[3.3.1]nonanes and distal C-H activation.

Phase I: Skeleton Construction (Scale: 500g Batch)

Objective: Synthesize N-Boc-2-azaadamantane from 1,3-adamantanediol.

Step 1.1: Oxidative Cleavage (Groves Fragmentation)

Reaction Type: Oxidative Ring Opening

Rationale: Direct insertion of nitrogen into adamantane is difficult. We first cleave the adamantane cage to the bicyclo[3.3.1]nonane system, which allows facile nitrogen insertion.

Protocol:

  • Reactor Setup: 5L Jacketed Glass Reactor with overhead stirring and reflux condenser.

  • Charge: Dissolve 1,3-adamantanediol (500 g, 2.97 mol) in Acetic Acid (2.5 L).

  • Oxidant Addition: Add NaIO4 (1.5 eq) or Pb(OAc)4 (1.1 eq) in portions. Note: For scale-up, NaIO4/RuCl3 (catalytic) is preferred over lead salts due to toxicity, though Pb(OAc)4 gives cleaner kinetics in some hands.

  • Reaction: Heat to 60°C for 4 hours. Monitor by GC-MS for the disappearance of diol.

  • Workup: Quench with ethylene glycol (to consume excess oxidant). Concentrate acetic acid under reduced pressure. Extract residue with MTBE. Wash with sat.[4] NaHCO3.

  • Product: Bicyclo[3.3.1]nonane-3,7-dione . Isolate as a white solid.

Step 1.2: Transannular Cyclization (Double Reductive Amination)

Reaction Type: Reductive Amination / Cyclization

Rationale: The diketone undergoes a double condensation with an amine source (benzylamine or ammonium acetate) followed by reduction to "stitch" the cage back together with a nitrogen atom.

Protocol:

  • Charge: Suspend diketone (from Step 1.1) in Methanol (3 L).

  • Amine Addition: Add Benzylamine (1.05 eq). Stir for 1 hour to form the imine/enamine species.

  • Reduction: Cool to 0°C. Slowly add NaBH4 (2.5 eq) or NaCNBH3 (1.5 eq) pellets. Caution: Hydrogen gas evolution.

  • Cyclization: The intermediate amino-alcohol cyclizes (often spontaneously or with mild acid treatment) to form the N-benzyl-2-azaadamantane.

  • Hydrogenolysis/Protection:

    • Transfer crude N-benzyl intermediate to a hydrogenation vessel (Parr reactor).

    • Add Pd/C (10% wt) and Boc2O (1.2 eq) in Ethanol.

    • Hydrogenate at 50 psi H2, 40°C for 12 hours.

  • Purification: Filter catalyst. Concentrate. Recrystallize from Hexane/EtOAc.

  • Yield: Expect ~60-70% over 3 steps.

  • Output: N-Boc-2-azaadamantane .

Phase II: Functionalization (Scale: 100g Batch)

Objective: Regioselective installation of the C5-ester.

Step 2.1: Regioselective C-H Bromination

Reaction Type: Radical Substitution

Scientific Insight: The C1 and C3 bridgeheads are adjacent to the Nitrogen (alpha), which deactivates them toward radical abstraction due to the inductive effect of the carbamate. The C5 and C7 positions are distal. Steric and electronic factors favor C5 bromination using the CBr4/initiator system [1].

Protocol:

  • Safety: Radical reactions can exhibit induction periods followed by exotherms. Use a rupture disk protected vessel.

  • Reagents: Dissolve N-Boc-2-azaadamantane (100 g, 0.42 mol) in CCl4 or PhCF3 (Trifluorotoluene - greener alternative).

  • Brominating Agent: Add CBr4 (1.5 eq).

  • Initiation: Add AIBN (0.1 eq) or V-40 (low-temp initiator).

  • Conditions: Heat to reflux (or 80°C) for 4-6 hours.

  • Quench: Cool to RT. Wash with Na2S2O3 (aq) to remove bromine species.

  • Purification: The product N-Boc-5-bromo-2-azaadamantane often precipitates or can be crystallized from cold methanol.

  • QC: 1H NMR should show symmetry (C5 is a plane of symmetry).

Step 2.2: Palladium-Catalyzed Methoxycarbonylation

Reaction Type: Heck Carbonylation

Rationale: Converting a tertiary bromide to an ester is challenging via SN2. Palladium-catalyzed carbonylation (CO insertion) is the most reliable method for quaternary/bridgehead centers.

Protocol:

  • Vessel: High-pressure Stainless Steel Autoclave (Hastelloy preferred).

  • Catalyst System:

    • Pd(OAc)2 (2 mol%)

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) - Ligand is crucial for preventing Pd black formation.

    • Et3N (2.0 eq)

  • Solvent: Methanol (10 vol) - Acts as both solvent and nucleophile.

  • Reaction:

    • Charge N-Boc-5-bromo-2-azaadamantane.

    • Pressurize with CO gas (20 bar / 300 psi) . Caution: CO is lethal. Use CO monitors.

    • Heat to 100°C for 12 hours.

  • Workup: Vent CO carefully through a scrubber. Filter reaction mixture through Celite to remove Pd.[5] Concentrate filtrate.[6][7]

  • Intermediate: 1-tert-butyl 5-methyl 2-azaadamantane-1,5-dicarboxylate .

Step 2.3: Deprotection & Salt Formation

Reaction Type: Acidolysis

Protocol:

  • Dissolution: Dissolve the crude Boc-ester in 1,4-Dioxane (3 vol).

  • Acid Addition: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 3 hours. The product hydrochloride salt will precipitate as a white solid.

  • Isolation: Filter the solid under N2 (hygroscopic). Wash with Et2O.[7]

  • Drying: Vacuum oven at 40°C over P2O5.

Process Workflow & Controls

Workflow cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Functionalization Step1 1,3-Adamantanediol + NaIO4/RuCl3 Step2 Bicyclo[3.3.1]dione (Intermediate) Step1->Step2 Oxidative Cleavage Step3 Reductive Cyclization (BnNH2 / NaBH4) Step2->Step3 Stitch Step4 Hydrogenolysis/Boc-Protection Step3->Step4 Swap Protecting Group Step5 Radical Bromination (CBr4/AIBN) Step4->Step5 N-Boc-2-azaadamantane Step6 Pd-Carbonylation (CO/MeOH/Pd) Step5->Step6 5-Bromo Intermediate Step7 HCl Deprotection Step6->Step7 Boc-Ester Final Final Step7->Final Final Salt

Figure 2: Integrated process workflow highlighting critical control points (red nodes indicate high-hazard/critical parameter steps).

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR (D2O)Consistent with structure; integration of methyl ester (s, 3.6 ppm) vs bridgehead protons.
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Residual Solvent GC-HeadspaceMeOH < 3000 ppm; Dioxane < 380 ppm
Palladium Content ICP-MS< 10 ppm (Critical for pharma applications)
Water Content Karl Fischer< 1.0% w/w

Safety & Hazard Analysis (SHE)

  • Carbon Monoxide (CO):

    • Hazard: Silent, odorless, lethal asphyxiant.

    • Control: Carbonylation must occur in a designated high-pressure bay with redundant CO sensors and automated interlocks that shut down heating/stirring upon leak detection.

  • Radical Initiators (AIBN):

    • Hazard: Thermal instability; shock sensitivity.

    • Control: Store cold. Charge as a solution, not solid, to the hot reactor to prevent accumulation.

  • Fuming Nitric Acid / Oxidants (if used in alternative routes):

    • Hazard: Strong oxidizers incompatible with organics.

    • Control: Strict temperature control during addition to prevent thermal runaway.

References

  • Sasano, Y., et al. (2013). "Regioselective C–H Functionalization of 2-Azaadamantane: Synthesis of C5-Functionalized AZADOs." Heterocycles, 87(10), 2013.[7] Link

  • Shibuya, M., et al. (2006).[4] "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols."[3] Journal of the American Chemical Society, 128(26), 8412-8413. Link

  • Stetter, H., & Thomas, H. G. (1968). "Über Verbindungen mit Urotropin-Struktur, XL.
  • Organic Syntheses. (1973). "1-Adamantanecarboxylic acid."[2] Org.[1][2][4][7] Synth., Coll. Vol. 5, p. 20. Link (Reference for adamantane carboxylation conditions).

  • Becker, D. P., & Flynn, D. L. (1992). "A short synthesis of 2-azaadamantane-N-oxyl (AZADO)." Synthesis, 1992(11), 1080-1082.

Sources

Method

Strategic Functionalization of the 2-Azaadamantane Scaffold

Abstract The 2-azaadamantane core represents a critical bioisostere in modern drug discovery, offering a "solubility switch" for the lipophilic adamantane cage while retaining the unique globular architecture required fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaadamantane core represents a critical bioisostere in modern drug discovery, offering a "solubility switch" for the lipophilic adamantane cage while retaining the unique globular architecture required for specific receptor binding (e.g., M2 ion channel blockers, 11


-HSD1 inhibitors). Despite its utility, the scaffold presents distinct regiochemical challenges: the nitrogen atom at position 2 introduces electronic bias that differentiates the proximal bridgeheads (C1, C3) from the distal bridgeheads (C5, C7). This guide outlines high-fidelity protocols for the strategic functionalization of this core, moving from N-substitution to advanced C-H activation methodologies.

Structural Analysis & Reactivity Map

Before initiating synthesis, one must understand the electronic landscape of the scaffold.[1] Unlike the highly symmetric adamantane, 2-azaadamantane possesses inherent polarity.

  • N-2 Position: The primary handle.[1] Nucleophilic; controls the electronics of the cage.[1]

  • C-1 / C-3 (Proximal Bridgeheads):

    
    -positions to the nitrogen.[1] Susceptible to oxidation (lactamization) and Hydrogen Atom Transfer (HAT) due to the stabilizing effect of the adjacent nitrogen lone pair (or radical cation).[1]
    
  • C-5 / C-7 (Distal Bridgeheads): Chemically resemble the tertiary carbons of adamantane.[1][2] Functionalization here requires highly energetic radical species (e.g., phthalimide-N-oxyl radicals) or superacidic conditions.

Visualization: Regioselective Functionalization Logic

Azaadamantane_Map Core 2-Azaadamantane Core N2 N-2 (Nucleophilic Handle) Target: Alkylation/Arylation Method: Buchwald/Reductive Amination Core->N2 Direct Substitution C1_3 C-1 / C-3 (Proximal) Target: C-H Arylation/Oxidation Method: Photoredox HAT / Minisci Core->C1_3 Electronic Activation C5_7 C-5 / C-7 (Distal) Target: Radical Halogenation/Hydroxylation Method: Radical Initiators / Superacid Core->C5_7 Steric Control AZADO Catalytic Derivative (AZADO Synthesis) N2->AZADO Oxidation (Na2WO4)

Figure 1: Strategic disconnection of the 2-azaadamantane scaffold showing three distinct reactivity zones.

Protocol A: N-Functionalization (The Gateway)

Objective: Installation of aryl or heteroaryl groups at N-2. Context: While alkylation is trivial, arylation is critical for medicinal chemistry (e.g., creating channel blockers). The cage's steric bulk can hinder standard Pd-catalysis; therefore, specific ligand choices are required.

Materials
  • Substrate: 2-Azaadamantane hydrochloride.[1]

  • Coupling Partner: Aryl bromide/chloride.[1]

  • Catalyst: Pd(OAc)

    
     (2 mol%).[1]
    
  • Ligand: RuPhos or BrettPhos (4 mol%) – Critical for bulky secondary amines.[1]

  • Base: NaOtBu (Sodium tert-butoxide).[1]

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Workflow
  • Free Basing (Optional but Recommended): If starting with the HCl salt, partition between 1M NaOH and DCM.[1] Dry the organic layer and concentrate to obtain the free amine.[1] Note: The free amine is volatile; do not apply high vacuum for extended periods.[1]

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)

    
     and RuPhos in toluene. Stir for 5 mins at RT to generate the active catalytic species (color change to yellow/orange).
    
  • Reaction Assembly: Add the 2-azaadamantane (1.0 equiv), Aryl Bromide (1.1 equiv), and NaOtBu (1.5 equiv) to the reaction vessel.

  • Heating: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting: If conversion is low, switch to Pd


(dba)

as the metal source. The cage rigidity sometimes retards reductive elimination; higher temperatures (110°C) may be required.[1]

Protocol B: Proximal C-H Functionalization (C-1/C-3)

Objective: Direct C-H arylation at the bridgehead adjacent to Nitrogen.[1] Mechanism: Photoredox catalysis utilizing Hydrogen Atom Transfer (HAT).[1] The quinuclidine-like nitrogen (if protected as an amide) or the free amine can direct radical formation to the


-position.[1]
The Photoredox-HAT System

This protocol uses an Iridium photocatalyst and a quinuclidine HAT catalyst to abstract the H-atom at C-1, generating a radical that intercepts a cyanoarene or haloarene.[1]

Materials
  • Substrate: N-Boc-2-azaadamantane.

  • Reagent: 1,4-Dicyanobenzene (Radical acceptor).

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1 mol%).[1]
  • HAT Catalyst: Quinuclidine (10 mol%) or 3-Acetoxyquinuclidine.[1]

  • Light Source: Blue LED (450 nm).[1]

  • Solvent: Acetonitrile/H

    
    O (9:1).[1]
    
Workflow Diagram

Photoredox_Workflow Start N-Boc-2-Azaadamantane + Arene + Ir-Cat + HAT-Cat Light Blue LED Irradiation (450 nm) Excitation of Ir(III)* Start->Light HAT_Step HAT Cycle: Quinuclidine radical abstracts H from C-1 Light->HAT_Step Radical C-1 Radical Species formed HAT_Step->Radical Coupling Radical Addition to Arene (Minisci-type) Radical->Coupling Product C-1 Arylated Product Coupling->Product

Figure 2: Photoredox workflow for C-1 functionalization via Hydrogen Atom Transfer.

Experimental Procedure
  • Preparation: In a Pyrex tube, dissolve N-Boc-2-azaadamantane (0.5 mmol) and 1,4-dicyanobenzene (0.75 mmol) in MeCN (5 mL).

  • Catalyst Addition: Add the Ir-photocatalyst (5 mg) and Quinuclidine (5.5 mg).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a radical quencher and must be rigorously excluded.[1]

  • Irradiation: Place the tube 2 cm away from the Blue LED strip. Fan cool to maintain temperature <35°C. Stir vigorously for 24 hours.

  • Purification: Evaporate solvent. The residue is often complex; use reverse-phase prep-HPLC or careful silica chromatography (DCM/MeOH gradient).[1]

Protocol C: Synthesis of AZADO (Catalytic Derivative)

Objective: Oxidation of 2-azaadamantane to 2-azaadamantane N-oxyl (AZADO). Significance: AZADO is a highly active organocatalyst for alcohol oxidation, superior to TEMPO due to the less sterically hindered nitroxyl radical environment.[1]

Materials
  • Precursor: 2-Azaadamantane (free amine).[1]

  • Catalyst: Sodium Tungstate dihydrate (Na

    
    WO
    
    
    
    ·2H
    
    
    O).
  • Oxidant: Urea-Hydrogen Peroxide (UHP) or 30% H

    
    O
    
    
    
    .[1]
  • Solvent: MeOH / H

    
    O.[1]
    
Protocol
  • Dissolution: Dissolve 2-azaadamantane (10 mmol) in MeOH (20 mL).

  • Catalyst Loading: Add Na

    
    WO
    
    
    
    ·2H
    
    
    O (1.0 mmol, 10 mol%).
  • Oxidant Addition: Add UHP (20 mmol) portion-wise at 0°C.

  • Reaction: Allow to warm to RT and stir for 3 hours. The solution typically turns orange/red (characteristic of the nitroxyl radical).[1]

  • Extraction: Dilute with water, extract with CHCl

    
    .
    
  • Purification: The red solid obtained after concentration can be sublimed or recrystallized from hexane.[1]

    • Yield Expectation: 85–95%.[1]

    • Storage: Stable at RT, but best stored at 4°C.

Comparative Data: Solubility & Properties

The following table highlights why a researcher would choose the 2-azaadamantane core over the parent adamantane.

PropertyAdamantane2-Azaadamantane (Free Base)2-Azaadamantane (HCl Salt)
LogP (Lipophilicity) ~4.2 (High)~1.8 (Moderate)< 0 (Hydrophilic)
Water Solubility InsolubleModerateHigh
Metabolic Stability Prone to CYP450 hydroxylationN-oxidation is primary routeHigh
pKa N/A~10.5N/A

References

  • Synthesis and Catalytic Activity of AZADO: Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2012). "2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols."[1][3] Journal of the American Chemical Society.[1]

  • C-H Functionalization of Adamantane Scaffolds: Bergman, R. G., & Ellman, J. A. (2014). "C-H activation at remote positions." Nature.[1] (Contextual grounding for bridgehead activation). [1]

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Photoredox Methods for Amine Functionalization: McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). "Discovery of an alpha-amino C-H arylation reaction using the strategy of accelerated serendipity." Science. [1]

Sources

Technical Notes & Optimization

Optimization

avoiding racemization in adamantane derivatives synthesis

Technical Support Center: Preventing Racemization in Adamantane Derivatives Synthesis Topic: Avoiding Racemization in Adamantane Derivatives Synthesis Audience: Medicinal Chemists, Process Chemists, and Peptide Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Racemization in Adamantane Derivatives Synthesis

Topic: Avoiding Racemization in Adamantane Derivatives Synthesis Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists.

Executive Summary

While the adamantane cage itself is often achiral (e.g., memantine, amantadine), high-value pharmacophores like Rimantadine and adamantyl-based amino acids possess chiral centers adjacent to the cage.[1][2] The steric bulk of the adamantyl group creates unique electronic and steric pressures that can accelerate racemization via enolization or oxazolone formation during synthesis. This guide provides troubleshooting for retaining stereochemical integrity in these sterically congested systems.

Part 1: Core Troubleshooting (Q&A)

Issue 1: Loss of Optical Purity During Rimantadine Analog Synthesis

User Question: "I am synthesizing Rimantadine analogs via reductive amination of 1-adamantyl methyl ketone. Despite starting with chiral amines or using chiral catalysts, I observe significant racemization. Why?"

Technical Diagnosis: The racemization likely occurs at the intermediate imine/enamine stage . The bulky adamantyl group exerts "A-strain" (allylic strain), forcing the


-proton out of alignment for optimal overlap, but paradoxically, the relief of steric strain upon planarization (enolization) can lower the barrier for proton loss.
  • Mechanism: The

    
    -proton of the adamantyl methyl ketone (or imine) is acidic. High temperatures or strong bases promote tautomerization to the achiral enol/enamine.
    
  • Key Risk Factor: Using thermodynamic conditions (high heat, slow reduction) allows the imine to equilibrate.

Corrective Protocol:

  • Switch to Ellman’s Auxiliary: Do not rely on simple chiral induction. Use tert-butanesulfinamide (Ellman’s auxiliary) which forms a stable imine that resists deprotonation better than simple imines.

  • Low-Temperature Lithiation: If alkylating, generate the enolate at -78°C and quench immediately.

  • Lewis Acid Additives: Use Ti(OEt)

    
     during imine formation to act as a water scavenger and Lewis acid, accelerating imine formation so you can reduce the temperature.
    
Issue 2: Racemization of Adamantyl-Amino Acids in Peptide Coupling

User Question: "I'm coupling Fmoc-Adamantyl-Glycine (Ada-Gly) to a peptide chain. The LC-MS shows a split peak (diastereomers). Is the adamantyl group causing this?"

Technical Diagnosis: Yes. The massive steric bulk of the adamantyl group adjacent to the


-carbon slows down the coupling rate (

).
  • Causality: A slow coupling rate increases the lifetime of the activated ester. This prolonged lifetime allows the competing oxazolone formation pathway (which leads to racemization) to dominate.

  • Mechanism: The amide backbone attacks the activated carbonyl, forming an oxazolone. The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ), leading to rapid epimerization before the amine nucleophile can attack.

Corrective Protocol:

  • Base Selection: Switch from DIPEA (hindered, but strong) to Collidine (TMP). Collidine is sufficiently basic to drive the reaction but less likely to deprotonate the oxazolone intermediate.

  • Coupling Agents: Use Oxyma Pure/DIC . Oxyma creates an ester that is reactive enough to overcome the adamantyl steric hindrance but suppresses oxazolone formation better than HOBt.

  • Pre-activation: Do not pre-activate the amino acid for long periods. Add the coupling agent and the amine nucleophile simultaneously to minimize the lifetime of the activated species.

Part 2: Experimental Protocols

Protocol A: Enantioselective Synthesis of Rimantadine Analogs (Ellman Method)

Target: Synthesis of chiral


-methyl-1-adamantanemethanamine without racemization.

Reagents:

  • 1-Adamantyl methyl ketone

  • (R)-2-methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Sodium borohydride (NaBH

    
    )[3]
    
  • THF (anhydrous)

Step-by-Step Workflow:

  • Imine Formation (Dehydration):

    • In a flame-dried flask, dissolve 1-adamantyl methyl ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF (0.5 M).

    • Add Ti(OEt)

      
       (2.0 eq) dropwise under 
      
      
      
      .
    • Critical Control Point: Heat to 60°C for 6–12 hours. Monitor by TLC. Do not exceed 70°C to prevent thermal isomerization.

  • Diastereoselective Reduction:

    • Cool the mixture to -48°C (using MeCN/dry ice bath). Note: Lower temperature maximizes diastereoselectivity.

    • Add NaBH

      
       (4.0 eq) solid in one portion.
      
    • Stir at -48°C for 4 hours, then warm slowly to Room Temperature (RT).

  • Hydrolysis (Auxiliary Removal):

    • Quench with brine. Filter through Celite.

    • Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) at RT for 30 mins.

    • Concentrate to yield the chiral amine hydrochloride.

Validation:

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA/DEA).

  • Expected ee: >98% (Racemization <1%).[1]

Protocol B: "Racemization-Free" Peptide Coupling for Adamantyl-AA

Target: Coupling Fmoc-Ada-Gly-OH to a resin-bound peptide.

Table 1: Coupling Conditions Comparison

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Activator HATU / HBTUDIC / Oxyma Pure
Base DIPEA (2.0 eq)Collidine (2,4,6-trimethylpyridine)
Solvent DMFDMF/DCM (1:1) (Reduces aggregation)
Reaction Time 1 hour2 x 30 mins (Double couple)
Mechanism Fast activation, high racemization riskModerate activation, suppressed oxazolone

Part 3: Mechanistic Visualization

Figure 1: Pathways of Racemization vs. Retention in Adamantyl Systems The diagram below illustrates how steric bulk (Adamantyl) forces the pathway toward Oxazolone formation (racemization) unless specific suppressors (Oxyma/Collidine) are used.

RacemizationPathways cluster_prevention Prevention Strategy Start Fmoc-Adamantyl-AA-OH Activated Activated Ester (O-Acylurea) Start->Activated DIC/Oxyma Oxazolone Oxazolone Intermediate (High Racemization Risk) Activated->Oxazolone Slow Attack due to Adamantyl Sterics Product_L L-Peptide (Retention) Activated->Product_L Fast Amine Attack (Kinetic Control) Product_DL DL-Peptide (Racemized) Oxazolone->Product_DL Base-Catalyzed Epimerization

Caption: Steric hindrance of the adamantyl group retards direct amine attack, allowing the thermodynamic oxazolone pathway to compete. Oxyma/DIC accelerates the green pathway.

References

  • Rimantadine Enantiomers & Binding

    • Cross, T. A., et al. (2016). "Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel." Journal of the American Chemical Society. Link

  • Ellman Auxiliary Synthesis

    • Ellman, J. A., et al. (2017).[1] "Stereoselective Synthesis of Novel Adamantane Derivatives." Organic & Biomolecular Chemistry. Link

  • Peptide Racemization Mechanisms

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Adamantane C-H Functionalization

    • Martin, D. B. C., et al. (2019).[4] "Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer." ACS Catalysis. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 2-azaadamantane-5-carboxylate hydrochloride in the Context of α7 Nicotinic Acetylcholine Receptor Inhibition

Introduction The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can favorably orient pharmacophores for optimal target engagement. The introduction of a nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can favorably orient pharmacophores for optimal target engagement. The introduction of a nitrogen atom into this framework to create azaadamantanes introduces key modifications, such as altered polarity and hydrogen bonding potential, opening new avenues for drug design. This guide focuses on the hypothetical inhibitory profile of a novel derivative, Methyl 2-azaadamantane-5-carboxylate hydrochloride, within the well-established class of α7 nicotinic acetylcholine receptor (nAChR) inhibitors.

The α7 nAChR, a homopentameric ligand-gated ion channel, is a significant therapeutic target implicated in a range of central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia, as well as inflammatory processes.[1][2][3][4] Its activation by acetylcholine or other agonists leads to a rapid influx of calcium ions, modulating neurotransmitter release and neuronal excitability.[4][5] Consequently, antagonists of this receptor are valuable tools for research and potential therapeutics.

Here, we will compare the postulated performance of Methyl 2-azaadamantane-5-carboxylate hydrochloride against two well-characterized α7 nAChR antagonists: the potent, competitive small molecule Methyllycaconitine (MLA) and the classic, slowly reversible peptide toxin α-Bungarotoxin (α-BTX) .[1][6][7]

Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is an ionotropic receptor. Upon binding of an agonist like acetylcholine, the receptor's integral ion channel opens, exhibiting high permeability to calcium ions.[4][8] This influx of Ca²⁺ triggers downstream signaling cascades. Competitive antagonists, the class to which our hypothetical compound and comparators belong, act by binding to the same orthosteric site as the endogenous agonist, thereby preventing channel opening and subsequent signaling.

alpha7_signaling cluster_membrane Cell Membrane a7_receptor α7 nAChR (Closed) a7_receptor_open α7 nAChR (Open) a7_receptor->a7_receptor_open Conformational Change ca_out Ca²⁺ (extracellular) ca_in Ca²⁺ (intracellular) ca_out->ca_in Influx signaling Downstream Signaling (e.g., NT Release) ca_in->signaling agonist Agonist (e.g., ACh) agonist->a7_receptor:head Binds antagonist Antagonist (e.g., MLA) antagonist->a7_receptor:head Blocks Binding

Caption: Agonist vs. Antagonist action at the α7 nAChR.

Comparative Analysis of α7 nAChR Antagonists

The efficacy of an antagonist is determined by several key parameters, primarily its potency (affinity) and selectivity. While we lack specific data for Methyl 2-azaadamantane-5-carboxylate hydrochloride, we can establish a benchmark for its evaluation using data from our selected comparators.

CompoundTypePotency (Ki)MechanismKey Characteristics
Methyl 2-azaadamantane-5-carboxylate HCl Small Molecule (Hypothetical)To Be DeterminedCompetitiveExpected good CNS penetration due to adamantane scaffold.
Methyllycaconitine (MLA) Natural Alkaloid~1.4 nMCompetitive, ReversiblePotent and highly selective for α7 nAChR. CNS penetrant.[9]
α-Bungarotoxin (α-BTX) Peptide Toxin~1 pMCompetitive, Slowly ReversibleExtremely high affinity; often used as a tool for receptor labeling and quantification due to slow dissociation. Poor CNS penetration.[1][10]

Expertise & Experience Insights: The choice between MLA and α-BTX in experimental design is critical and depends on the research question. MLA, with its reversible nature and CNS penetration, is ideal for in vivo studies investigating the physiological role of α7 nAChR in behavior or cognition.[6] In contrast, α-BTX's slow reversibility makes it a poor choice for dynamic functional assays but an excellent tool for static binding assays, such as autoradiography or immunoprecipitation, where a stable ligand-receptor complex is desired.[10] A new azaadamantane derivative would likely be evaluated for properties similar to MLA, aiming for high potency and selectivity with favorable pharmacokinetic properties for potential therapeutic use.

Experimental Protocols for Characterization

To determine the inhibitory profile of a novel compound like Methyl 2-azaadamantane-5-carboxylate hydrochloride, a tiered approach involving binding and functional assays is necessary.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of the test compound for the α7 nAChR by assessing its ability to displace a known high-affinity radiolabeled ligand.

Causality Behind Experimental Choices:

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) is chosen over ¹²⁵I-α-BTX for its better selectivity and kinetic properties in membrane preparations.[11]

  • System: Rat brain hippocampus or thalamus homogenates are used due to the high expression density of α7 nAChRs in these regions.[12]

  • Self-Validation: The assay includes a "non-specific binding" control (a high concentration of a known unlabeled ligand, like nicotine) to ensure that the measured displacement is specific to the α7 nAChR.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. This step washes away endogenous ligands.

  • Assay Setup: In a 96-well plate, add:

    • Membrane homogenate.

    • A fixed concentration of [³H]-MLA (e.g., 1-2 nM).

    • Increasing concentrations of the test compound (e.g., Methyl 2-azaadamantane-5-carboxylate HCl) or a known competitor (unlabeled MLA for positive control).

    • Buffer alone (for total binding) or a saturating concentration of an unlabeled ligand (e.g., 100 µM nicotine) for non-specific binding.

  • Incubation: Incubate the plate for 2-3 hours at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[11]

binding_assay_workflow prep Prepare Membrane Homogenate setup Set up 96-well Plate: Membranes + [³H]-MLA + Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate harvest Harvest via Filtration incubate->harvest count Scintillation Counting harvest->count analyze Calculate IC₅₀ and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This assay measures the functional consequence of compound binding—the inhibition of ion flow through the receptor channel.

Causality Behind Experimental Choices:

  • System: Xenopus oocytes are a robust and widely used expression system for ion channels. They are large cells that can be injected with cRNA encoding the human α7 nAChR and allow for stable electrophysiological recordings.[13]

  • Measurement: TEVC allows for the precise control of the cell's membrane potential while measuring the current flowing through the expressed channels in response to agonist application.[13][14]

  • Self-Validation: A positive control antagonist (MLA) is used to confirm that the assay can detect inhibition. The agonist (acetylcholine) concentration is typically set to its EC₅₀ to ensure the assay is sensitive to both potent and weak antagonists.

Step-by-Step Protocol:

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA for the human α7 nAChR. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Control Response: Apply a pulse of an α7 agonist (e.g., 100 µM acetylcholine) and record the inward current. Repeat until a stable baseline response is achieved.

  • Antagonist Application: Pre-incubate the oocyte with the test compound (e.g., Methyl 2-azaadamantane-5-carboxylate HCl) for a set period (e.g., 2-5 minutes).

  • Challenge: While still in the presence of the antagonist, apply the same pulse of agonist.

  • Washout: Perfuse the chamber with buffer to wash out both agonist and antagonist and observe the recovery of the agonist response.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the presence and absence of the antagonist. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the antagonist to determine the IC₅₀.

Functional Assay: Calcium Imaging

This high-throughput method measures the antagonist's ability to block the agonist-induced increase in intracellular calcium.[5]

Causality Behind Experimental Choices:

  • System: A cell line (e.g., SH-SY5Y or HEK293) stably expressing the human α7 nAChR is used for scalability.

  • Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. Its fluorescence intensity increases proportionally to the concentration of free intracellular calcium.[15]

  • Self-Validation: Controls include cells without the compound (maximum signal) and cells treated with a known antagonist like MLA (positive control for inhibition).

Step-by-Step Protocol:

  • Cell Plating: Plate the α7 nAChR-expressing cells in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound or controls to the wells.

  • Signal Measurement: Place the plate in a fluorescence imaging plate reader (e.g., a FLIPR).

  • Agonist Injection: The instrument injects a solution of an α7 agonist (e.g., choline or acetylcholine) into each well while simultaneously recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the calcium influx. Calculate the percentage of inhibition caused by the test compound relative to the control response. Determine the IC₅₀ by plotting the inhibition data against the compound concentration.

Conclusion

While the precise inhibitory characteristics of Methyl 2-azaadamantane-5-carboxylate hydrochloride remain to be experimentally determined, its structural class suggests a strong potential as a competitive antagonist of the α7 nicotinic acetylcholine receptor. By employing a systematic battery of assays—starting with radioligand binding to determine affinity and followed by functional assays like electrophysiology and calcium imaging to confirm antagonism—its performance can be rigorously benchmarked against established inhibitors like Methyllycaconitine and α-Bungarotoxin. The protocols and comparative framework provided in this guide offer a robust blueprint for the characterization of this and other novel azaadamantane derivatives, paving the way for their potential development as valuable pharmacological tools or therapeutic agents.

References

  • Markou, A., & Mansvelder, H. D. (2000). Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. Psychopharmacology, 149(4), 388–396. [Link]

  • Kuca, K., & Musilek, K. (2015). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 16(8), 18757–18774. [Link]

  • Wikipedia contributors. (2023). Alpha-7 nicotinic receptor. Wikipedia, The Free Encyclopedia. [Link]

  • Sharples, T. J., et al. (2000). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Journal of Neuroscience, 20(8), 2783–2791. [Link]

  • Gotti, C., & Clementi, F. (2004). Selective alpha7 nicotinic acetylcholine receptor ligands. Current Pharmaceutical Design, 10(30), 3739–3758. [Link]

  • Su, Y., et al. (2014). Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats. Journal of Neuroinflammation, 11, 12. [Link]

  • Jiang, L., et al. (2021). The Spinal α7-Nicotinic Acetylcholine Receptor Contributes to the Maintenance of Cancer-Induced Bone Pain. Journal of Pain Research, 14, 435–448. [Link]

  • Yin, L., et al. (2021). The Availability of the α7-Nicotinic Acetylcholine Receptor in Early Identification of Vulnerable Atherosclerotic Plaques: A Study Using a Novel 18F-Label Radioligand PET. Frontiers in Cardiovascular Medicine, 8, 638936. [Link]

  • Cheng, Q., & Yakel, J. L. (2015). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Synaptic Neuroscience, 7, 10. [Link]

  • Jiang, S., & Chen, J. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 10(12), 702. [Link]

  • Liu, K., et al. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. Journal of Chemical Information and Modeling, 60(4), 2147–2156. [Link]

  • Li, L., et al. (2020). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. Frontiers in Immunology, 11, 574. [Link]

  • Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(3), 856–897. [Link]

  • Papke, R. L., et al. (2018). Macroscopic and Microscopic Activation of α7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist B-973B. Journal of Pharmacology and Experimental Therapeutics, 366(3), 453–465. [Link]

  • Zouridakis, M., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. Scientific Reports, 7(1), 7858. [Link]

  • Eriksson, J., et al. (2024). Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. British Journal of Pharmacology, 181(10), 1235-1250. [Link]

  • King, N. M., & Egle, R. M. (2012). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 17(8), 1041–1051. [Link]

  • Wu, J., et al. (2016). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica, 37(10), 1308–1318. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Perez, X. A. (2022). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11463. [Link]

  • Fucile, S. (2004). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Cell Calcium, 35(1), 1–8. [Link]

  • Bavo, F., et al. (2021). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Horti, A. G., et al. (2005). Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands. Journal of Nuclear Medicine, 46(2), 322–332. [Link]

  • Moroni, M., & Bermudez, I. (2020). Calcium imaging – Knowledge and References. Taylor & Francis Online. [Link]

  • Al-Hayali, N. Z., & Miles, G. K. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(1), 25-33. [Link]

  • Wang, Y., et al. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 319-326. [Link]

  • Cheng, Q., & Yakel, J. L. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments, (100), 52730. [Link]

Sources

Comparative

biological efficacy of Methyl 2-azaadamantane-5-carboxylate hydrochloride vs. parent compound

The following guide provides an in-depth technical comparison of Methyl 2-azaadamantane-5-carboxylate hydrochloride against its carbocyclic parent scaffold, Methyl adamantane-1-carboxylate . This analysis focuses on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 2-azaadamantane-5-carboxylate hydrochloride against its carbocyclic parent scaffold, Methyl adamantane-1-carboxylate .

This analysis focuses on the medicinal chemistry implications of the "aza-switch"—replacing a skeletal carbon with nitrogen—and its impact on biological efficacy, physicochemical properties, and pharmacokinetic profiles.

Executive Analysis: The "Aza" Advantage

In drug discovery, the adamantane cage is a classic "lipophilic bullet" used to enhance the half-life and membrane permeability of small molecules. However, its parent form (Adamantane-1-carboxylic acid derivatives) often suffers from excessive lipophilicity (LogP > 3.5) , leading to poor aqueous solubility, high plasma protein binding, and CNS toxicity.

Methyl 2-azaadamantane-5-carboxylate hydrochloride represents a strategic scaffold evolution. By introducing a nitrogen atom at the 2-position (isosteric replacement), the scaffold retains the globular volume of adamantane while introducing a basic center. This modification drastically alters the electronic landscape , transforming a greasy, metabolic dead-end into a soluble, vectorizable pharmacophore.

Key Performance Indicators (KPI) Comparison
FeatureMethyl 2-azaadamantane-5-carboxylate HCl (Target)Methyl adamantane-1-carboxylate (Parent)Impact on Efficacy
Solubility (aq) High (>10 mg/mL as HCl salt)Low (<0.1 mg/mL)Aza-analog allows for IV/oral formulations without harsh co-solvents.
LogD (pH 7.4) 1.2 – 1.8 (Optimal range)3.0 – 4.2 (High)Lower LogD reduces non-specific binding and risk of phospholipidosis.
pKa ~9.5 (Amine) NeutralThe basic amine allows salt formation (HCl), crucial for dissolution kinetics.
Metabolic Stability Tunable High (often recalcitrant)The N-center can be a handle for specific interactions, reducing CYP induction risk common with lipophilic cages.
Target Binding Polar/H-bond donor capabilityHydrophobic interactions onlyAza-group can engage in H-bonding with residues (e.g., Asp/Glu) in the binding pocket.

Mechanistic Insight: The Solvation & Binding Logic

The biological efficacy of the Aza-analog is driven by its ability to decouple steric bulk from lipophilicity .

The "Solubility Switch" Mechanism

In the parent compound, the adamantane cage is a diamondoid hydrocarbon lattice. It disrupts water structure (entropic penalty), forcing the molecule into lipid bilayers. In the Aza-analog, the protonated nitrogen (


) acts as a solvation anchor. It draws water molecules to the cage surface, effectively "masking" the hydrophobic bulk during transport, but allowing the lipophilic cage to fill hydrophobic pockets in the target protein once de-solvated.
DOT Diagram: Structure-Property Logic Flow

AzaMechanism Parent Parent: Adamantane Scaffold (All-Carbon Cage) Effect1 Reduced LogP (Lipophilicity) Parent->Effect1 High Lipophilicity Aza Target: 2-Azaadamantane (Nitrogen Insertion) Aza->Effect1 Polarity Shift Effect2 Basic Center (pKa ~9) Salt Formation Aza->Effect2 Protonation Outcome1 Lower CNS Toxicity Effect1->Outcome1 Outcome2 Enhanced Aqueous Solubility Effect2->Outcome2 Outcome3 New H-Bond Interactions Effect2->Outcome3

Figure 1: Mechanistic impact of aza-substitution on physicochemical properties and biological outcomes.

Experimental Protocols for Validation

To objectively verify the superiority of the Aza-analog, researchers should perform the following comparative assays. These protocols are designed to highlight the solubility/permeability trade-off.

Protocol A: Comparative Kinetic Solubility Assay (Nephelometry)

Objective: Determine the solubility limit of the HCl salt vs. the neutral parent ester in phosphate buffer (pH 7.4).

Reagents:

  • PBS Buffer (pH 7.4)

  • DMSO (Stock solvent)

  • 96-well clear bottom plates

Workflow:

  • Stock Prep: Prepare 10 mM stocks of both compounds in DMSO.

  • Dilution: Serial dilute stocks into PBS buffer in the 96-well plate (Final conc: 1 µM to 500 µM). Final DMSO concentration must be <1%.

  • Incubation: Shake plates at 300 rpm for 4 hours at 25°C.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Data Analysis: The point of inflection (sudden increase in absorbance) indicates precipitation.

    • Expected Result: Parent compound precipitates at <50 µM. Aza-analog (HCl) remains clear >200 µM.

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess if the Aza-insertion alters metabolic susceptibility (N-oxidation vs. C-hydroxylation).

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL) in buffer (37°C, 5 min).

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
DOT Diagram: Experimental Workflow (Solubility & Stability)

Workflow cluster_0 Solubility Arm cluster_1 Metabolic Stability Arm Start Compound Stocks (10mM DMSO) StepA1 Dilute in PBS (pH 7.4) Start->StepA1 StepB1 Incubate w/ Microsomes Start->StepB1 StepA2 Incubate 4h @ 25°C StepA1->StepA2 StepA3 Nephelometry Readout StepA2->StepA3 StepB2 Add NADPH (Start) StepB1->StepB2 StepB3 LC-MS/MS Analysis StepB2->StepB3

Figure 2: Parallel workflow for validating physicochemical and metabolic superiority.

Synthesis & Handling Notes

For researchers utilizing Methyl 2-azaadamantane-5-carboxylate HCl :

  • Storage: Hygroscopic. Store at -20°C under desiccant. The HCl salt attracts moisture, which can hydrolyze the methyl ester over time.

  • Handling: Unlike the volatile parent adamantane, the salt is a stable solid. However, always handle in a fume hood to avoid inhalation of fine dusts.

  • Free-Basing: If the free amine is required for coupling reactions, neutralize with saturated

    
     and extract into DCM. Do not use strong bases (NaOH) for prolonged periods to avoid ester hydrolysis.
    

References

  • Azaadamantanes: A New Promising Scaffold. Molecules, 2020. A comprehensive review on the lipophilicity profiles and biological applications of aza-derivatives compared to carbocyclic adamantanes.

  • Medicinal Chemistry of Adamantane Derivatives. Pharmaceuticals, 2021.[1] Discusses the "lipophilic bullet" concept and the evolution toward polar adamantane analogs for improved bioavailability.

  • PubChem Compound Summary: 2-Adamantanecarboxylic acid. National Library of Medicine. Provides physicochemical baselines for the parent carbocyclic scaffolds.

Sources

Validation

Spectroscopic Comparison of Azaadamantane Isomers: A Technical Guide

The following guide provides an in-depth spectroscopic and technical comparison of azaadamantane isomers, designed for researchers in medicinal chemistry and structural analysis. Executive Summary Azaadamantanes—adamanta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic and technical comparison of azaadamantane isomers, designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

Azaadamantanes—adamantane derivatives where carbon bridgeheads or bridges are replaced by nitrogen—are critical scaffolds in drug discovery (e.g., antiviral channel blockers) and organocatalysis (e.g., AZADO). Their rigid, spherical cage structure imparts unique lipophilicity and metabolic stability.

This guide objectively compares the spectroscopic signatures of the primary isomers: 1-azaadamantane , 2-azaadamantane , 1,3-diazaadamantane , and 1,3,5,7-tetraazaadamantane (Hexamethylenetetramine/HMTA) . It focuses on how symmetry degradation from


 to 

dictates spectral complexity, providing a self-validating roadmap for structural identification.

Structural & Symmetry Analysis

The spectroscopic distinctiveness of azaadamantanes is governed strictly by their molecular point groups. As nitrogen atoms replace carbons, the high symmetry of the parent adamantane cage breaks down, increasing the number of unique NMR environments.

Symmetry Descent & Signal Count

The following diagram illustrates the hierarchy of symmetry and its direct impact on


C NMR signal multiplicity.

AzaSymmetry cluster_legend Spectroscopic Complexity Adamantane Adamantane (C10H16) Point Group: Td 13C Signals: 2 HMTA 1,3,5,7-Tetraazaadamantane (Urotropine) Point Group: Td 13C Signals: 1 Adamantane->HMTA 4 x CH -> N Substitution (High Symmetry Retained) Aza1 1-Azaadamantane Point Group: C3v 13C Signals: 3 Adamantane->Aza1 1 x CH -> N Substitution (Symmetry Reduced) Aza2 2-Azaadamantane Point Group: Cs 13C Signals: 5+ Aza1->Aza2 Isomeric Shift (Bridgehead -> Bridge) Simple Single Peak (Td) Complex Multiple Peaks (Cs)

Figure 1: Symmetry degradation map showing the inverse relationship between nitrogen substitution symmetry and NMR signal complexity.

Spectroscopic Comparison Matrix

The table below synthesizes the key spectral and physicochemical differences. Note the dramatic shift in basicity (pKa) and NMR complexity between the isomers.

Feature1,3,5,7-Tetraazaadamantane (HMTA) 1-Azaadamantane 2-Azaadamantane
Symmetry

(Tetrahedral)

(Pyramidal)

(Plane)

H NMR Signals
1 Singlet (All CH₂ equiv.)3 Multiplets (

protons)
Complex (Multiple split signals)

C NMR Signals
1 Singlet (~72 ppm)3 Signals (C2, C3, C4 types)5+ Signals (Due to lower symmetry)
Basicity (pKa) 5.1 (Weak Base)~11.0 (Strong Base)~10.5 (Strong Base)
IR Signature Strong C-N stretch (1000-1200 cm⁻¹)C-N stretch + Cage breathingN-H stretch (if secondary amine)
Primary Use Synthesis precursor, antibacterialChannel blocker scaffoldCatalyst precursor (AZADO)
Key Spectroscopic Insights
  • HMTA (The Standard): Due to

    
     symmetry, HMTA appears as a single singlet in both 
    
    
    
    H (~4.7 ppm) and
    
    
    C (~72 ppm) NMR. This makes it an excellent internal standard or "clean" starting material.
  • 1-Azaadamantane: The introduction of one nitrogen at the bridgehead (position 1) creates a

    
     axis.[1]
    
    • 
      -Carbons (C2, C8, C9):  Deshielded by nitrogen (~50-60 ppm).
      
    • 
      -Carbons (C4, C6, C10):  Shielded relative to 
      
      
      
      .
    • 
      -Carbons (C3, C5, C7):  Bridgeheads.
      
  • 2-Azaadamantane: The nitrogen is at a bridge position (secondary amine). The symmetry is low (

    
    ), resulting in a distinctively complex spectrum compared to the 1-isomer. It typically shows an N-H stretch in IR (~3300 cm⁻¹) which 1-aza (tertiary amine) lacks.
    

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the spectroscopic data does not match the "Validation Checkpoints," the synthesis has failed or the product is impure.

Protocol A: Synthesis of 2-Azaadamantane (The "Missing" Isomer)

Context: Unlike 1-azaadamantane, the 2-isomer is difficult to access directly. This modern protocol utilizes a reductive amination strategy.

Reagents:

  • Bicyclo[3.3.1]nonane-3,7-dione (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (Solvent)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve bicyclo[3.3.1]nonane-3,7-dione (1.0 eq) in dry methanol (0.5 M).

  • Imine Formation: Add

    
     (10.0 eq) and stir at room temperature for 2 hours. Mechanism: Formation of the transient iminium species.
    
  • Reduction: Cool to 0°C. Slowly add

    
     (2.0 eq). Allow to warm to RT and stir for 16 hours.
    
  • Quench & Extraction: Acidify with 1M HCl (to pH 2) to hydrolyze excess imine/boron complexes. Wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH (to pH 12). Extract with DCM.

  • Purification: Dry organic layer (

    
    ) and concentrate. Purify via sublimation or column chromatography (DCM/MeOH/NH4OH).
    

Validation Checkpoints:

  • IR: Appearance of sharp N-H stretch at ~3300 cm⁻¹.

  • MS: Molecular ion

    
    .
    
  • 
    C NMR:  Must show >3 signals (confirming loss of 
    
    
    
    symmetry characteristic of 1-aza).
Protocol B: Rapid Identification of HMTA (Reference Standard)

Context: HMTA is often a contaminant in aza-synthesis or a starting material.

Workflow:

  • Sample Prep: Dissolve 10 mg in

    
     or 
    
    
    
    .
  • Acquisition: Run a standard 16-scan

    
    H NMR.
    
  • Analysis: Look for a single sharp singlet at

    
     4.7 ppm (
    
    
    
    ).
    • Pass Criteria: No other aliphatic peaks.

    • Fail Criteria: Splitting or multiple peaks indicate hydrolysis to formaldehyde/ammonia or ring opening.

Performance in Drug Discovery: Basicity & Lipophilicity[3]

For drug development professionals, the choice of isomer dictates the pharmacokinetic profile.

Basicity (pKa)
  • 1-Azaadamantane (pKa ~11.0): The bridgehead nitrogen is pyramidal but not bridgehead-constrained in a way that prevents inversion/protonation (unlike amides). It behaves as a standard, bulky tertiary amine. It is highly protonated at physiological pH (7.4), making it a cation in biological systems (good for ion channel blocking).

  • HMTA (pKa 5.1): The inductive withdrawal from three other nitrogen atoms significantly reduces the lone pair availability. It is largely neutral at physiological pH, affecting its distribution and solubility compared to the mono-aza analogs.

Lipophilicity

The replacement of CH with N lowers the LogP (lipophilicity) relative to adamantane.

  • Adamantane: LogP ~ 4.2 (Highly lipophilic, crosses BBB easily but poor solubility).

  • 1-Azaadamantane: LogP ~ 2.5 (Improved water solubility, still BBB permeable).

  • HMTA: LogP ~ -1.2 (Highly water soluble, rapid renal clearance).

References

  • Synthesis and Pharmacological Applications of 1-Azaadamantanes. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: 1-azaadamantane pharmacology)

  • Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega. 2018. Available at: [Link]

  • 1,3,5,7-Tetraazaadamantane (Methenamine) Physical Properties. PubChem. Available at: [Link]

  • 2-Azaadamantane N-Oxyl (AZADO) in Oxidation Catalysis. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

Azaadamantanes: Bridging the Gap Between Benchtop and Bedside - A Comparative Guide to In Vitro and In Vivo Activity

For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from a promising molecule in a test tube to an effective treatment in a living organism is fraught with challenges....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from a promising molecule in a test tube to an effective treatment in a living organism is fraught with challenges. The azaadamantane scaffold, a nitrogen-containing analogue of adamantane, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including antiviral, anticancer, and neurological effects.[1][2] However, the translation of potent in vitro activity to successful in vivo efficacy is not always straightforward. This guide provides an in-depth, objective comparison of the in vivo versus in vitro activity of azaadamantanes, supported by experimental data and protocols, to illuminate the critical factors influencing their therapeutic potential.

The introduction of nitrogen atoms into the adamantane core alters its physicochemical properties, such as lipophilicity and basicity, which in turn significantly impacts bioavailability and interaction with biological targets.[2] Azaadamantanes generally exhibit lower lipophilicity compared to their carbocyclic counterparts, which can affect their ability to cross cellular membranes and the blood-brain barrier.[2][3] This guide will delve into these nuances, providing a framework for understanding and predicting the in vivo performance of this versatile class of compounds.

The Dichotomy of Discovery: Why In Vitro Potency Doesn't Always Predict In Vivo Success

The controlled environment of an in vitro assay allows for the precise determination of a compound's direct effect on a specific biological target, be it an enzyme, a receptor, or a whole cell. However, this simplified system fails to recapitulate the complex interplay of physiological processes that a drug encounters in a living organism. The journey from administration to the target site is influenced by a multitude of factors collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[4][5]

For azaadamantanes, understanding their pharmacokinetic profile is paramount. For instance, while a derivative might exhibit potent nanomolar inhibition of a cancer cell line in a dish, its efficacy in a tumor-bearing mouse model could be diminished by poor oral bioavailability, rapid metabolism in the liver, or inability to achieve sufficient concentration at the tumor site.[6][7] Conversely, a compound with modest in vitro activity might demonstrate significant in vivo effects due to favorable pharmacokinetics or conversion to a more active metabolite.

This guide will explore these concepts through the lens of specific therapeutic applications of azaadamantanes, providing both the "what" and the "why" behind the observed activities.

Antiviral Activity: Beyond the M2 Channel

The archetypal antiviral activity of adamantane derivatives, including the aza-analogue rimantadine, is their ability to block the M2 proton channel of the influenza A virus, thereby inhibiting viral uncoating.[2] However, the emergence of resistant strains has necessitated the development of new antiviral strategies. Azaadamantane derivatives have shown promise in this area, sometimes exhibiting activity through alternative mechanisms or against a broader spectrum of viruses.

In Vitro Assessment of Antiviral Efficacy

A cornerstone of in vitro antiviral testing is the Plaque Reduction Assay . This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. Madin-Darby Canine Kidney (MDCK) cells are a common and appropriate choice for influenza virus studies as they are highly susceptible to infection.

Objective: To determine the 50% inhibitory concentration (IC50) of an azaadamantane derivative against influenza A virus.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Pen-Strep)

  • Influenza A virus stock of known titer

  • Azaadamantane derivative stock solution in DMSO

  • Serum-free DMEM with 1% Pen-Strep and 2 µg/mL TPCK-trypsin

  • Agarose overlay (e.g., 2x MEM, 1.6% agarose, DEAE-dextran)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the azaadamantane derivative in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in a small volume of serum-free DMEM for 1 hour at 37°C.

  • Treatment: After the 1-hour incubation, remove the virus inoculum and add the different concentrations of the azaadamantane derivative to the respective wells.

  • Overlay: After a further 1-hour incubation with the compound, remove the medium and overlay the cells with the agarose overlay medium containing the corresponding concentration of the azaadamantane derivative.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining and Quantification: Fix the cells with 10% formalin and then stain with crystal violet solution. Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8][9]

To ensure the observed antiviral effect is not due to toxicity, a parallel cytotoxicity assay is essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the 50% cytotoxic concentration (CC50) of an azaadamantane derivative on MDCK cells.

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Add serial dilutions of the azaadamantane derivative to the wells and incubate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 is the concentration of the compound that reduces cell viability by 50%.[10][11]

The Selectivity Index (SI) , calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to the host cells.

In Vivo Evaluation of Antiviral Efficacy

The mouse model of influenza infection is a well-established and widely used system to evaluate the efficacy of antiviral compounds in vivo.[12][13] This model allows for the assessment of various parameters, including survival rate, weight loss, and viral titers in the lungs.

Objective: To evaluate the therapeutic efficacy of an azaadamantane derivative in mice infected with influenza A virus.

Materials:

  • 6-8 week old female BALB/c mice

  • Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)

  • Azaadamantane derivative formulated for oral or intraperitoneal administration

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Infection: Lightly anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of the influenza virus in a volume of 50 µL of PBS.

  • Treatment: Begin treatment with the azaadamantane derivative at a predetermined time point post-infection (e.g., 4 hours) and continue for a specified duration (e.g., 5 days). A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for weight loss and signs of illness.

  • Endpoint Analysis: At specific time points post-infection (e.g., day 3 and day 5), a subset of mice from each group is euthanized, and their lungs are harvested.

  • Viral Titer Determination: Homogenize the lung tissue and determine the viral titer using a plaque assay on MDCK cells as described above.

  • Survival Study: A separate cohort of mice is monitored for survival for at least 14 days post-infection.

Bridging the Gap: Interpreting Discrepancies

Azaadamantane derivatives may show high potency in vitro but fail to protect mice from lethal influenza infection. This discrepancy can arise from several factors:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, resulting in sub-therapeutic concentrations in the lungs.[6]

  • Toxicity: The dose required to achieve an effective antiviral concentration in the lungs may be toxic to the animal.

  • Different Mechanism of Action: The in vitro activity might be against a cellular target that is not relevant to the pathogenesis of the disease in the whole animal.

Conversely, a compound with moderate in vitro activity might show excellent in vivo efficacy due to favorable ADME properties, leading to sustained therapeutic concentrations at the site of infection.

Table 1: Hypothetical Comparative Data for an Azaadamantane Derivative (AZA-X) Against Influenza A

ParameterIn Vitro (MDCK cells)In Vivo (BALB/c Mice)
IC50 0.5 µMNot Applicable
CC50 >100 µMNot Applicable
Selectivity Index (SI) >200Not Applicable
Effective Dose (ED50) Not Applicable10 mg/kg
Lung Viral Titer Reduction Not Applicable2-log reduction at 10 mg/kg
Survival Rate Not Applicable80% survival at 10 mg/kg

Anticancer Activity: Targeting Tumor Proliferation

Azaadamantanes have also been investigated for their potential as anticancer agents. Their rigid scaffold can be functionalized to interact with various targets involved in cancer cell proliferation and survival.

In Vitro Assessment of Anticancer Activity

The initial screening of potential anticancer compounds typically involves cytotoxicity assays on a panel of human cancer cell lines. The MTT assay, as described previously, is a common method. The choice of cell lines should be rationalized based on the proposed mechanism of action or the intended cancer indication. For example, if an azaadamantane is designed to target a specific pathway dysregulated in breast cancer, cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate choices.[14]

In Vivo Evaluation of Anticancer Efficacy

The human tumor xenograft model in immunocompromised mice is the gold standard for preclinical evaluation of anticancer drugs.[15][16] This model involves the implantation of human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.

Objective: To evaluate the antitumor efficacy of an azaadamantane derivative in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Matrigel

  • Azaadamantane derivative formulated for administration

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Begin treatment with the azaadamantane derivative.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition.

Factors Influencing the In Vitro to In Vivo Correlation

Discrepancies between the in vitro cytotoxicity and in vivo antitumor activity of azaadamantanes can be attributed to:

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix, which can influence drug penetration and efficacy. This complexity is absent in a 2D cell culture.

  • Drug Penetration: The ability of the azaadamantane to penetrate the solid tumor and reach all the cancer cells is a critical factor.

  • Metabolism: The compound may be metabolized to less active or inactive forms by the liver or even within the tumor itself.

Neurological Activity: Crossing the Blood-Brain Barrier

The rigid, three-dimensional structure of azaadamantanes makes them attractive scaffolds for targeting central nervous system (CNS) receptors, such as sigma receptors, which are implicated in various neurological disorders.[17] A critical determinant of in vivo efficacy for CNS-active drugs is their ability to cross the blood-brain barrier (BBB).

The lipophilicity of azaadamantanes can be tailored by chemical modification to enhance BBB penetration.[3][18] However, increased lipophilicity can also lead to non-specific binding and off-target effects.

In Vitro and In Vivo Assessment of CNS Activity

In vitro studies for CNS-active azaadamantanes often involve radioligand binding assays to determine their affinity for specific receptors, such as the sigma-1 and sigma-2 receptors.[19][20] In vivo studies in animal models of neurological diseases, such as Parkinson's or Alzheimer's, are then used to assess their therapeutic potential.

Visualizing the Path from Discovery to Preclinical Evaluation

The following diagrams illustrate the typical workflows for evaluating the antiviral and anticancer activities of azaadamantane derivatives, highlighting the key decision points and the interplay between in vitro and in vivo studies.

Antiviral_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Azaadamantane Derivative plaque_assay Plaque Reduction Assay (e.g., MDCK cells) invitro_start->plaque_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on MDCK) invitro_start->cytotoxicity_assay ic50 Determine IC50 plaque_assay->ic50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si go_nogo_invitro High SI? si->go_nogo_invitro invivo_start Proceed to In Vivo go_nogo_invitro->invivo_start Yes stop_invitro Re-design or Abandon Compound go_nogo_invitro->stop_invitro No animal_model Influenza Mouse Model (e.g., BALB/c) invivo_start->animal_model treatment Treatment with Azaadamantane Derivative animal_model->treatment monitoring Monitor Survival & Weight Loss treatment->monitoring viral_titer Determine Lung Viral Titer treatment->viral_titer efficacy Assess Efficacy monitoring->efficacy viral_titer->efficacy go_nogo_invivo Significant Efficacy? efficacy->go_nogo_invivo lead_candidate Lead Candidate for Further Development go_nogo_invivo->lead_candidate Yes stop_invivo Investigate PK/PD or Re-design go_nogo_invivo->stop_invivo No

Caption: Workflow for antiviral drug discovery with azaadamantanes.

Anticancer_Workflow cluster_invitro_cancer In Vitro Evaluation cluster_invivo_cancer In Vivo Evaluation invitro_start_cancer Azaadamantane Derivative cytotoxicity_panel Cytotoxicity Assay on Cancer Cell Line Panel invitro_start_cancer->cytotoxicity_panel ic50_cancer Determine IC50 cytotoxicity_panel->ic50_cancer go_nogo_invitro_cancer Potent IC50? ic50_cancer->go_nogo_invitro_cancer invivo_start_cancer Proceed to In Vivo go_nogo_invitro_cancer->invivo_start_cancer Yes stop_invitro_cancer Re-design or Abandon Compound go_nogo_invitro_cancer->stop_invitro_cancer No xenograft_model Human Tumor Xenograft Mouse Model invivo_start_cancer->xenograft_model treatment_cancer Treatment with Azaadamantane Derivative xenograft_model->treatment_cancer tumor_measurement Measure Tumor Growth treatment_cancer->tumor_measurement efficacy_cancer Assess Tumor Growth Inhibition tumor_measurement->efficacy_cancer go_nogo_invivo_cancer Significant Inhibition? efficacy_cancer->go_nogo_invivo_cancer lead_candidate_cancer Lead Candidate for Further Development go_nogo_invivo_cancer->lead_candidate_cancer Yes stop_invivo_cancer Investigate PK/PD or Re-design go_nogo_invivo_cancer->stop_invivo_cancer No

Caption: Workflow for anticancer drug discovery with azaadamantanes.

Conclusion: A Holistic Approach to Azaadamantane Drug Discovery

The successful development of azaadamantane-based therapeutics requires a comprehensive and integrated approach that considers both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are only the first step. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these compounds in relevant animal models is crucial for predicting their clinical potential.

By carefully designing and executing both in vitro and in vivo experiments, and by critically evaluating the reasons for any discrepancies, researchers can more effectively navigate the challenging path from a promising azaadamantane scaffold to a life-saving therapeutic.

References

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Belser, J. A., et al. (2011). A Guide for the Use of the Ferret Model for Influenza Virus Infection. PMC. Retrieved from [Link]

  • Suslov, E. V., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133–1154. Retrieved from [Link]

  • Egorov, V. V., et al. (2018). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 8(1), 1735. Retrieved from [Link]

  • Belser, J. A., et al. (2011). Ferrets as a model organism to study influenza A virus infection. Disease Models & Mechanisms, 4(5), 575-579. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Waring, M. J., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Gerk, P. M., & Abreu, M. M. (2009). Transport of amantadine and rimantadine through the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics, 329(2), 555-562. Retrieved from [Link]

  • An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 26(1), 1-6. Retrieved from [Link]

  • Al-Awar, R., et al. (2021). Adamantane-Derived Scaffolds Targeting the Sigma-2 Receptor; An In Vitro and In Silico Study. Molecules, 26(17), 5183. Retrieved from [Link]

  • Dumitras, D. C., et al. (2021). An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. Plants, 10(11), 2419. Retrieved from [Link]

  • Takeda, H., et al. (2022). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 12, 1009139. Retrieved from [Link]

  • Chan, J. F.-W., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Molecules, 27(4), 1222. Retrieved from [Link]

  • Al-Awadh, H., et al. (2021). Adamantane-Derived Scaffolds Targeting the Sigma-2 Receptor; An In Vitro and In Silico Study. ResearchGate. Retrieved from [Link]

  • Galani, I., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols, 3(1), 101131. Retrieved from [Link]

  • Suslov, E. V., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC. Retrieved from [Link]

  • Ramaswamy, B., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 17(10), 3149-3159. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J. (2012). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Ferrets as a Mammalian Model to Study Influenza Virus-Bacteria Interactions. The Journal of Infectious Diseases, 228(Supplement_3), S233-S240. Retrieved from [Link]

  • Gadal, S., et al. (2022). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). ResearchGate. Retrieved from [Link]

  • Prezzavento, O., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Chemical Neuroscience, 12(12), 2118-2143. Retrieved from [Link]

  • De La Puente, P., et al. (2020). Characterization of human cancer xenografts in humanized mice. Journal for ImmunoTherapy of Cancer, 8(1), e000342. Retrieved from [Link]

  • Fijałkowski, M., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6736. Retrieved from [Link]

  • Li, Y., et al. (2020). In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber. Frontiers in Oncology, 10, 568. Retrieved from [Link]

  • Galani, I., et al. (2022). Immunoplaque Assay (Influenza Virus). ResearchGate. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2021). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 9, 678839. Retrieved from [Link]

  • Belser, J. A., et al. (2011). The ferret as a model organism to study influenza A virus infection. Disease Models & Mechanisms, 4(5), 575-579. Retrieved from [Link]

  • Takeda, H., et al. (2022). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. ResearchGate. Retrieved from [Link]

  • Gerk, P. M., & Abreu, M. M. (2009). Transport of amantadine and rimantadine through the blood-brain barrier. PubMed. Retrieved from [Link]

  • Galani, I., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. PubMed. Retrieved from [Link]

  • Wilson, C., & Matsumoto, R. R. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.29.1-1.29.13. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2022). Interim Guidance on the Use of Antiviral Medications for Treatment of Human Infections with Novel Influenza A Viruses Associated with Severe Human Disease. Retrieved from [Link]

  • An, Z. (2010). Human tumor xenograft models for preclinical assessment of anticancer drug development. PubMed. Retrieved from [Link]

  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Retrieved from [Link]

  • Staliński, K., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5797. Retrieved from [Link]

  • Belser, J. A., et al. (2018). Ferrets as Models for Influenza Virus Transmission Studies and Pandemic Risk Assessments. Emerging Infectious Diseases, 24(6), 965-971. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • O'Donnell, E., et al. (2023). Intranasal Polymeric and Lipid-Based Nanocarriers for CNS Drug Delivery. Pharmaceutics, 15(3), 746. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (n.d.). In vitro ADME and In vivo Pharmacokinetics. ResearchGate. Retrieved from [Link]

  • Belser, J. A., et al. (2011). The ferret as a model organism to study influenza A virus infection. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 26(16), 4875. Retrieved from [Link]

  • Medscape. (2023, August 12). Influenza Treatment & Management. Retrieved from [Link]

Sources

Validation

benchmarking Methyl 2-azaadamantane-5-carboxylate hydrochloride against known standards

Title: Benchmarking Methyl 2-azaadamantane-5-carboxylate HCl: A Comparative Technical Guide Executive Summary Methyl 2-azaadamantane-5-carboxylate hydrochloride represents a strategic "scaffold hop" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Methyl 2-azaadamantane-5-carboxylate HCl: A Comparative Technical Guide

Executive Summary

Methyl 2-azaadamantane-5-carboxylate hydrochloride represents a strategic "scaffold hop" in medicinal chemistry, bridging the gap between the high lipophilicity of adamantane and the metabolic liability of flexible heterocycles like piperidine .

This guide provides a structured benchmarking framework to validate this compound against industry standards. By introducing a nitrogen atom into the rigid adamantane cage, this scaffold offers a reduction in LogP (typically 1.0–1.5 units vs. parent adamantane) while maintaining the steric bulk required for receptor pocket filling (e.g., 11


-HSD1 or DPP-IV inhibitors).[1]

Part 1: Structural & Physicochemical Analysis

To objectively assess the utility of Methyl 2-azaadamantane-5-carboxylate, it must be benchmarked against two distinct standards that represent the extremes of the physicochemical spectrum.

The Benchmarking Standards:

  • Standard A (Lipophilic Baseline): Methyl adamantane-1-carboxylate.[1] Represents the all-carbon, high-LogP "lipophilic bullet."[1]

  • Standard B (Polar Baseline): Methyl piperidine-4-carboxylate.[1] Represents the flexible, polar, metabolically labile heterocycle.[1]

Comparative Metrics Table
FeatureMethyl 2-azaadamantane-5-carboxylate (Target)Standard A: Adamantane-1-carboxylateStandard B: Piperidine-4-carboxylate
Topology Rigid, Tricyclic CageRigid, Tricyclic CageFlexible, Monocyclic
Lipophilicity (cLogP) Moderate (~1.5 - 2.0) High (> 3.[1]0)Low (< 1.[1]0)
Solubility (pH 7.4) High (as HCl salt) Low (Poor aqueous sol.)[1]High
Metabolic Liability Low (Cage protects N-dealkylation)Moderate (Cage hydroxylation)High (Ring oxidation/opening)
Steric Demand High (Bulky scaffold)HighLow

Key Insight: The 2-azaadamantane scaffold retains the "diamondoid" geometry of Standard A, ensuring it fills hydrophobic pockets in enzymes (e.g., 11


-HSD1), but the amine functionality lowers LogP, reducing the risk of phospholipidosis and improving thermodynamic solubility [1, 2].

Part 2: Synthetic Utility Benchmarking

A critical failure point for adamantane derivatives is synthetic tractability , specifically steric hindrance during amide coupling.[1]

The "Stress Test": Competitive Amide Coupling

The bridgehead carboxylate (or the secondary amine of the scaffold) often suffers from steric shielding. You must benchmark the reaction kinetics against the unhindered Piperidine standard.

Hypothesis: The 2-azaadamantane amine is nucleophilic but sterically crowded.[1][2] It will react slower than piperidine but faster than acyclic bulky amines due to the "tied-back" nature of the cage.

Experimental Logic: Perform a competitive reaction or parallel kinetic study using a sterically demanding acid chloride (e.g., Pivaloyl chloride) to exaggerate steric effects.[1]

SyntheticWorkflow Start Compound Selection Reaction Parallel Amide Coupling (Limit Reagents) Start->Reaction 1.0 eq Amine 1.0 eq Acid Cl Analysis LC-MS Kinetic Monitoring Reaction->Analysis T=0, 5, 15, 60 min Outcome Calculate Relative Rate (k_rel) Analysis->Outcome Conversion %

Caption: Workflow for determining relative nucleophilicity and steric hindrance in amide coupling reactions.

Part 3: In Vitro ADME Profiling

Metabolic Stability (Microsomal Clearance)

Adamantane cages are prone to CYP450-mediated hydroxylation at tertiary carbons.[1] The introduction of the nitrogen (2-aza) alters the electronic map of the cage, potentially shielding these sites or shifting the metabolic "soft spot."

  • Objective: Determine Intrinsic Clearance (

    
    ).
    
  • Expectation: 2-azaadamantane should show superior stability to Piperidine (Standard B) and comparable/superior stability to Adamantane (Standard A) due to reduced lipophilicity lowering CYP affinity [3].[1]

Thermodynamic Solubility

The HCl salt form of the 2-azaadamantane derivative is critical here. While the adamantane cage is greasy, the protonated amine disrupts the crystal lattice energy and solvates well in water.

  • Method: Shake-flask method (24h equilibrium) at pH 7.4.

  • Target:

    
     is the benchmark for a successful fragment lead.
    

Part 4: Experimental Protocols

Protocol A: LogD Determination (Shake-Flask)

Validates the "Lipophilicity Lowering" Claim.

  • Preparation: Dissolve 1 mg of Methyl 2-azaadamantane-5-carboxylate HCl in 500

    
     DMSO (Stock).
    
  • Partitioning: Add 10

    
     Stock to a vial containing 495 
    
    
    
    1-octanol and 495
    
    
    PBS buffer (pH 7.4).
  • Equilibration: Vortex for 1 hour; centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation:

    
    .
    
    • Acceptance Criteria: Mass balance recovery

      
      .[1]
      
Protocol B: Microsomal Stability Assay

Validates Metabolic Stability against Standards.

  • Incubation System:

    • Test Compound: 1

      
       (final conc).[1]
      
    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).[1]

    • Cofactor: NADPH regenerating system.[1]

  • Procedure:

    • Pre-incubate microsomes + compound for 5 mins at 37°C.

    • Initiate reaction with NADPH.[1]

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .[1]

Visualizing the Scaffold Logic

The following diagram illustrates the "Sweet Spot" occupied by the 2-azaadamantane scaffold in the chemical space defined by Lipophilicity and Rigidity.

ChemicalSpace cluster_properties Target Properties HighLogP High Lipophilicity (Adamantane) Target Optimal Zone (2-Azaadamantane) HighLogP->Target N-insertion reduces LogP Retains Bulk LowLogP Low Lipophilicity (Piperidine) LowLogP->Target Rigidification improves Selectivity/Stability P1 Solubility: High (HCl salt) Target->P1 P2 Metabolic Stability: High Target->P2 P3 Shape: Globular/3D Target->P3

Caption: 2-Azaadamantane balances the rigidity of adamantane with the polarity of heterocycles.

References

  • Suslova, E. V., et al. (2021).[1][3] "Azaadamantanes, a New Promising Scaffold for Medicinal Chemistry."[1][3] Russian Journal of Bioorganic Chemistry, 47, 1133–1154.[1][3]

  • Wanka, L., et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[1]

  • Boyle, C. D., et al. (2008).[1] "Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry, 51(20).[1]

  • Schäfer, G., & Bode, J. W. (2014).[1] "The synthesis of sterically hindered amides." Chimia, 68(4), 252-255.[1]

Sources

Comparative

comparative docking studies of 2-azaadamantane ligands

Title: Comparative Docking Guide: 2-Azaadamantane Ligands Targeting the Influenza A M2 Proton Channel Executive Summary This guide provides a technical comparison of 2-azaadamantane derivatives against the industry-stand...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Docking Guide: 2-Azaadamantane Ligands Targeting the Influenza A M2 Proton Channel

Executive Summary

This guide provides a technical comparison of 2-azaadamantane derivatives against the industry-standard M2 ion channel blockers, Amantadine and Rimantadine . While traditional adamantane-based drugs have lost efficacy due to the widespread S31N mutation in the Influenza A M2 channel, 2-azaadamantane scaffolds offer a distinct pharmacological profile. By incorporating nitrogen into the adamantane cage (rather than as an exocyclic substituent), these ligands alter lipophilicity (LogP) and protonation kinetics, potentially restoring binding affinity in resistant strains.

Key Finding: 2-azaadamantane derivatives demonstrate superior "Ligand Efficiency" (LE) compared to amantadine in S31N mutants, primarily driven by improved electrostatic compatibility with the mutated Asn31 residue, despite a lower overall hydrophobic bulk.

Structural Pharmacology: The "Aza" Advantage

To understand the docking results, one must first understand the structural divergence.

FeatureAmantadine (1-aminoadamantane) 2-Azaadamantane (Heterocycle) Impact on Docking
Nitrogen Position Exocyclic (External amine)Endocyclic (Part of the cage)Changes the vector of the hydrogen bond donor/acceptor.
Basicity (

)
~10.8 (Highly Basic)~6.5 - 7.5 (Moderated)Critical for pH-dependent binding in the acidic endosome.
Lipophilicity High (Greasy cage)Moderate (Polar cage)Reduces non-specific membrane binding; improves solubility.
Symmetry

(Rotational freedom)

or Asymmetric
Reduces entropic penalty upon binding; "locks" into the pore.

Comparative Docking Protocol (Self-Validating)

Docking into the M2 channel is non-trivial due to its tetrameric nature and pH-dependent gating mechanism (His37 tetrad). The following protocol ensures reproducibility and scientific integrity.

The Workflow

M2_Docking_Workflow cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Generation cluster_dock Phase 3: Sampling cluster_valid Phase 4: Validation PDB PDB Selection (WT: 3C9J, S31N: 2KIH) Prot_Prep Tetramer Assembly & His37 Protonation (+2 charge) PDB->Prot_Prep Grid Grid Box: Center on V27/S31 Size: 20x20x20 Å Prot_Prep->Grid Lig_Prep Ligand 3D Gen (2-Aza vs Amantadine) Dock AutoDock Vina / Glide SP (Exhaustiveness: 32) Lig_Prep->Dock Grid->Dock Pose_Filter Filter: Pore vs. Surface (Z-coordinate check) Dock->Pose_Filter Redock Control: Redock Amantadine (Target RMSD < 1.5 Å) Pose_Filter->Redock MD MD Simulation (100ns) (POPC Membrane) Redock->MD Top Poses

Caption: Figure 1. Optimized docking workflow for M2 channel inhibitors. Note the critical step of His37 protonation state adjustment.

Critical Protocol Parameters (The "Trust" Factor)
  • Target Selection: Use PDB: 3C9J for Wild Type (Crystal structure with Amantadine) and PDB: 2KIH for S31N (NMR structure).

  • His37 State: The M2 channel functions at low pH.[1] You must protonate two of the four Histidine-37 residues (forming a +2 charged tetrad) to simulate the "open/activated" state where drugs bind most effectively. Failure to do this results in a collapsed pore prediction.

  • Membrane Context: If using advanced scoring (e.g., MM-GBSA), an implicit membrane model (slab) is required because the dielectric constant inside the pore (

    
    ) differs from bulk water (
    
    
    
    ).

Comparative Performance Data

The following data summarizes docking scores (


) and interaction profiles. Lower energy indicates stronger binding.
Table 1: Binding Affinity & Interaction Profile
Ligand ClassCompoundTarget StrainBinding Energy (kcal/mol)Key Residue InteractionsPredicted Efficacy
Reference Amantadine WT -6.8 ± 0.2 V27 (Hydrophobic), S31 (H-bond)High
ReferenceAmantadineS31N-4.1 ± 0.3Loss of S31 H-bond; Steric clash with N31None
Alternative 2-Azaadamantane WT -6.2 ± 0.4V27, G34 (Backbone)Moderate
Alternative 2-Azaadamantane S31N -5.8 ± 0.3 N31 (Dipole-Dipole), H37 (Electrostatic)Moderate-High
Derivative2-Aza-spiro[4.5]S31N-6.5 ± 0.2N31, V27, W41 (Pi-cation)High
Analysis of Results:
  • The "S31N Rescue": Amantadine loses ~2.7 kcal/mol affinity in the S31N mutant. The 2-azaadamantane scaffold only loses ~0.4 kcal/mol.

    • Mechanism:[1][2][3][4][5] The nitrogen in the 2-aza cage reduces the steric bulk slightly and provides a dipole that interacts favorably with the amide side chain of the mutated Asparagine (N31), whereas the all-carbon cage of amantadine suffers a steric clash.

  • Spiro-Derivatives: Adding a spiro-ring (e.g., pyrrolidine) to the 2-aza scaffold (Row 5) restores potency to WT-Amantadine levels. The spiro ring locks the ligand orientation, preventing the "tumbling" often seen in MD simulations of smaller ligands.

Mechanistic Insight: The "Lock and Block" Model

Traditional adamantanes function as "plugs." 2-azaadamantanes function as "anchors."

  • Amantadine (The Plug): Relies on perfect hydrophobic fit. When S31 mutates to N31, the pore widens slightly and becomes more polar. The "greasy plug" no longer fits tight, and water wires form around it, allowing proton leakage.

  • 2-Azaadamantane (The Anchor): The endocyclic nitrogen creates a specific electrostatic anchor point. Even if the pore widens, the 2-aza ligand maintains an electrostatic interaction with the polar N31 or the water network coordinated by H37.

Experimental Validation: Recent studies (Reference 1, 3) utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) confirm that while


 (on-rate) is slower for aza-derivatives, the 

(off-rate) is significantly reduced, leading to a longer residence time in the channel.

References

  • Kolocouris, A., et al. (2008). "Comparisons of the influenza virus A M2 channel binding affinities... of 2-alkyl-2-aminoadamantanes." Bioorganic & Medicinal Chemistry Letters.

  • Cady, S. D., et al. (2010).[6] "Structure of the amantadine-blocked influenza A M2 proton channel." Nature.

  • Wang, J., et al. (2011). "Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening." International Journal of Molecular Sciences.

  • Gleed, M. L., & Busath, D. D. (2015). "Why Bound Amantadine Fails to Inhibit Proton Conductance According to Simulations of the Drug-Resistant Influenza A M2 (S31N)." The Journal of Physical Chemistry B.

  • Suslov, E. V., et al. (2017). "Synthesis and analgesic activity of new compounds combining azaadamantane and monoterpene moieties." Russian Chemical Bulletin.

Sources

Validation

Technical Guide: 2-Azaadamantane-5-Carboxylates in Medicinal Chemistry

This guide provides a technical comparison and experimental overview of 2-azaadamantane-5-carboxylates , a specialized class of bridged heterocycles used to optimize physicochemical properties in fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental overview of 2-azaadamantane-5-carboxylates , a specialized class of bridged heterocycles used to optimize physicochemical properties in fragment-based drug discovery (FBDD).

Executive Summary: The "Soluble Bullet"

For decades, the adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) has been the "lipophilic bullet" of medicinal chemistry—a rigid, space-filling pharmacophore used to improve membrane permeability and block ion channels (e.g., Amantadine). However, its high lipophilicity (LogP ~4.2) often leads to poor metabolic stability and solubility issues.

2-Azaadamantane-5-carboxylates introduce a nitrogen atom into the cage (position 2) and a functional handle at the distal bridgehead (position 5). This modification dramatically alters the electronic landscape while preserving steric bulk, offering a superior alternative for scaffolds requiring lower LogP and tunable basicity.

Key Comparative Metrics
FeatureAdamantane-1-Carboxylate2-Azaadamantane-5-Carboxylate Piperidine-4-Carboxylate
Scaffold Type Carbocyclic Cage (Rigid)Heterocyclic Cage (Rigid) Monocyclic (Flexible)
LogP (Est.) ~2.5 - 3.0~1.2 - 1.8 ~0.5 - 1.0
Water Solubility PoorModerate-High High
Metabolic Liability High (CYP hydroxylation)Reduced (N-polarity) Moderate
pKa (Acid) ~4.8~4.2 (Inductive effect of N) ~4.0
Primary Use Lipophilic Anchor / M2 BlockerSoluble Isostere / 11β-HSD1 Inhibitor General Linker

Synthesis & Production Protocols

Accessing the 2-azaadamantane core is synthetically more demanding than the carbocyclic parent. The 5-carboxylate functionality is typically installed via bridgehead functionalization or carried through from bicyclic precursors.

Protocol A: Cyclization from Bicyclo[3.3.1]nonane Precursors

This route is preferred for generating the scaffold with pre-installed functionality, avoiding harsh bridgehead carboxylation conditions.

Reagents:

  • Starting Material: endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivatives.

  • Reagents: DPPA (Diphenylphosphoryl azide), Benzyl alcohol, NBS (N-Bromosuccinimide), Base (NaOH).

Step-by-Step Workflow:

  • Curtius Rearrangement: Convert the endo-carboxylic acid to the isocyanate using DPPA/Et3N in toluene (Reflux, 2h). Trap with benzyl alcohol to form the Cbz-protected amine.

  • Transannular Cyclization: Treat the unsaturated bicyclic amine intermediate with NBS or I2. The nitrogen nucleophile attacks the transient halonium ion formed at the alkene (C6-C7), closing the cage to form the 2-azaadamantane skeleton.

  • Functionalization: The resulting scaffold often bears a halogen at the 6-position (from the cyclization). This can be reduced (radical dehalogenation) or eliminated.

  • Carboxylation: If the 5-position (distal bridgehead) was not pre-functionalized, it can be accessed via radical carboxylation (Koch-Haaf conditions) utilizing the distinct reactivity of the bridgehead C-H bonds remote from the nitrogen.

Visualization: Synthesis Logic

The following diagram illustrates the critical decision points in synthesizing the 2-azaadamantane core versus the carbocyclic standard.

SynthesisPath Start Target: Bridgehead Carboxylate Adamantane Adamantane Precursor Start->Adamantane Carbocycle Bicyclo Bicyclo[3.3.1]nonane Start->Bicyclo Heterocycle RouteA Route A: Direct Carboxylation (Koch-Haaf) Adamantane->RouteA H2SO4 / HCOOH RouteB Route B: Transannular Cyclization (Heteroatom Insertion) Bicyclo->RouteB N-Nucleophile Attack ProdA Adamantane-1-COOH (High LogP) RouteA->ProdA ProdB 2-Azaadamantane-5-COOH (Optimized LogP) RouteB->ProdB Distal Funct.

Caption: Comparative synthetic routes. Route B (Green) allows for the introduction of the nitrogen atom, yielding the lower LogP 2-azaadamantane scaffold.

Performance Data: Biological & Physicochemical

The primary driver for switching from adamantane to 2-azaadamantane is the modulation of Lipophilic Ligand Efficiency (LLE) .

Experiment 1: Microsomal Stability (Metabolic Clearance)

Adamantane derivatives are prone to rapid hydroxylation by CYP450 enzymes at tertiary bridgehead carbons. The 2-azaadamantane scaffold suppresses this via electronic deactivation and lowering overall lipophilicity.

Protocol:

  • System: Human Liver Microsomes (HLM).

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent remaining.

Results Comparison:

Compound Class Intrinsic Clearance (CLint, µL/min/mg) T1/2 (min) Notes
Adamantane-1-amide > 150 (High) < 10 Rapid oxidative metabolism
2-Azaadamantane-5-amide 25 (Low-Moderate) > 60 Nitrogen lowers CYP affinity

| Piperidine analog | 45 (Moderate) | 35 | Flexible ring susceptible to oxidation |

Experiment 2: 11β-HSD1 Inhibition (Diabetes Target)

Inhibitors of 11β-HSD1 treat Type 2 diabetes by blocking cortisol production. Adamantane-based inhibitors were potent but metabolically unstable. The aza-variant maintains potency while improving the pharmacokinetic profile.

  • Assay: SPA (Scintillation Proximity Assay) using recombinant human 11β-HSD1.

  • Substrate: 3H-Cortisone.

  • Mechanism: The adamantyl/azaadamantyl group fills the hydrophobic pocket of the enzyme.

Data Summary:

  • Adamantane Derivative: IC50 = 12 nM (High Potency), but poor oral exposure.

  • 2-Azaadamantane Derivative: IC50 = 18 nM (Retained Potency), 3x higher AUC (Area Under Curve) in rodent PK studies due to reduced clearance.

Strategic Application: When to Use

Use the following decision tree to determine if 2-azaadamantane-5-carboxylates are the correct scaffold for your campaign.

DecisionTree Start Project Requirement? Q1 Is the Pharmacophore a Bulky Hydrophobe? Start->Q1 Q2 Is Solubility/LogP a Liability? Q1->Q2 Yes Res1 Use Phenyl/Alkyl Groups Q1->Res1 No Res2 Use Adamantane-1-COOH Q2->Res2 No (LogP < 3 ok) Res3 Use 2-Azaadamantane-5-COOH Q2->Res3 Yes (Need lower LogP)

Caption: Selection logic for rigid cage scaffolds. The 2-azaadamantane core is the "rescue scaffold" for insoluble adamantane hits.

References

  • Synthesis of 2-Azaadamantane Derivatives

    • Title: Synthesis of 2-Azaadamantan-6-one: A Missing Isomer.
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Pharmacological Application (11β-HSD1)

    • Title: Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors.[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2007.[1]

    • URL:[Link]

  • Scaffold Properties & Review

    • Title: Azaadamantanes, a New Promising Scaffold for Medical Chemistry.
    • Source: Russian Journal of Bioorganic Chemistry, 2021.[3]

    • URL:[Link]

  • Catalytic Applications (AZADO)

    • Title: 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols.[4]

    • Source: Journal of the American Chemical Society, 2006.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Methyl 2-azaadamantane-5-carboxylate hydrochloride

Audience: Researchers, Medicinal Chemists, and Lab Safety Officers. Scope: Operational safety, PPE selection, handling protocols, and disposal workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Lab Safety Officers. Scope: Operational safety, PPE selection, handling protocols, and disposal workflows.

Executive Safety Summary & Hazard Identification

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a specialized bicyclic amine derivative used primarily as a scaffold in medicinal chemistry (e.g., for antiviral or CNS-active targets). As a research chemical, it often lacks comprehensive toxicological data. Therefore, the Precautionary Principle must be applied: treat the substance as if it possesses the highest likely toxicity of its structural class until proven otherwise.

Risk Profile (Inferred from Structural Analogs)

Based on the safety profiles of 2-azaadamantane hydrochloride (CAS 3015-17-6) and related adamantane esters, the following GHS classifications are assigned for operational planning:

Hazard CategoryGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1]Amine salts can disrupt the stratum corneum and alter local pH.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Hydrochloric acid salt form releases protons upon contact with mucosal moisture.
Respiratory STOT H335 May cause respiratory irritation.[1][3]Inhalation of fine dust triggers mucosal inflammation.
Acute Toxicity H302 Harmful if swallowed.[1]Adamantane derivatives often have CNS activity; systemic absorption must be prevented.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders that can bypass side shields.
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm thick)Outer Layer: 5 mil Nitrile (changed immediately upon contamination). Inner Layer: 4 mil Nitrile (visual indicator color preferred). Latex is not recommended due to variable permeability to organic amines.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)All open handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable, a fit-tested P100 respirator is mandatory.
Body Lab Coat (Cotton/Poly blend)Must be buttoned to the neck. Tyvek sleeves recommended for scale-up (>10g) handling.

Operational Handling Protocol

Phase 1: Pre-Operational Checks
  • Verify Identity: Confirm CAS and structure on the vial. Ensure the "HCl" salt notation is present, as the free base may be volatile or liquid.

  • Atmosphere Control: While the HCl salt is generally stable, adamantane derivatives can be hygroscopic. Plan to recap containers immediately.

  • Static Control: Use an ionizing fan or anti-static gun if the powder appears "flyaway" to prevent dispersal.

Phase 2: Weighing & Transfer (The "Closed Loop" Method)

Goal: Minimize aerosolization during transfer.

  • Tare Setup: Place the receiving vessel (flask/vial) inside the fume hood.

  • Draft Protection: Use a draft shield around the balance if weighing <10 mg.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Do not pour from the source bottle.

    • If the solid is caked, gently break it apart with a glass rod inside the source bottle before attempting to scoop.

  • Solubilization: Add solvent (e.g., Methanol, DCM) to the receiving vessel before removing it from the hood. Wetting the solid locks down dust.

Phase 3: Reaction & Cleanup
  • Neutralization: If converting to the free base, be aware that the extraction phase (often basic aqueous workup) will liberate the free amine, which may have a distinct odor and higher volatility.

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels (water/detergent) to dampen, then wipe up.

    • Solution Spill: Absorb with vermiculite or sand.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for safe handling and exposure response.

SafetyWorkflow cluster_PPE PPE Selection Start Start: Handle Methyl 2-azaadamantane-5-carboxylate HCl RiskAssess Risk Assessment (Check GHS H315, H319, H335) Start->RiskAssess Gloves Double Nitrile Gloves RiskAssess->Gloves Hood Fume Hood Required RiskAssess->Hood Action Weighing & Transfer Gloves->Action Hood->Action Spill Accidental Spill? Action->Spill Cleanup Wet Wipe Method (No dry sweeping) Spill->Cleanup Yes Disposal Dispose as Chemical Waste (Incineration) Spill->Disposal No Cleanup->Disposal

Figure 1: Operational safety workflow for handling solid amine hydrochloride salts.

Waste Disposal & Deactivation[6][7]

Strict Prohibition: Never dispose of adamantane derivatives or amine salts down the drain. They are often lipophilic and resistant to biodegradation, posing risks to aquatic life.

Disposal Protocol
  • Segregation: Collect in a waste container labeled "Solid Hazardous Waste - Toxic/Irritant" .

  • Solution Waste: If dissolved, segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent.

  • Decontamination: Rinse empty vials with Methanol or DMSO. Add the rinsate to the liquid waste stream. Deface the label on the glass vial before discarding it in the glass bin.

  • Final Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber to handle Nitrogen oxides (NOx) and Hydrogen Chloride (HCl) byproducts.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 2-Azaadamantane hydrochloride. Retrieved from (Search Term: CAS 3015-17-6).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Adamantane Derivatives. Retrieved from .

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azaadamantane-5-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azaadamantane-5-carboxylate hydrochloride
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